molecular formula C16H14N2O B1179884 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Cat. No.: B1179884
M. Wt: 250.29 g/mol
InChI Key: UITPHBJALGIKSW-UHFFFAOYSA-N
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Description

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol ( 38214-71-0) is a high-purity, small molecule compound featuring a pyrazole core substituted with a phenolic ring. With a molecular formula of C16H14N2O and a molecular weight of 250.30 g/mol, this chemical is provided for research and development purposes exclusively. The compound belongs to the pyrazole chemical class, which is extensively documented in scientific literature for its diverse biological significance. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including potent anti-inflammatory properties, often acting through mechanisms such as cyclooxygenase-2 (COX-2) inhibition . Beyond anti-inflammatory applications, this scaffold is also researched for its antimicrobial, anticancer, antioxidant, and analgesic potential, making it a valuable building block in medicinal chemistry and drug discovery programs . This product is intended for research use by qualified professionals in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

5-methyl-2-(3-phenyl-1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-8-13(16(19)9-11)15-10-14(17-18-15)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITPHBJALGIKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Spectroscopic Characterization of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic properties of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol , a derivative of the well-known 2-(2'-hydroxyphenyl)pyrazole (HPP) class. These molecules are renowned for their Excited-State Intramolecular Proton Transfer (ESIPT) capabilities, making them critical candidates for fluorescent probes, metal ion sensors, and organic light-emitting diodes (OLEDs).[1]

Introduction & Structural Significance

The molecule 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (hereafter referred to as 5-Me-HPP ) integrates a phenolic donor and a pyrazole acceptor within a single conjugated scaffold. Its photophysical behavior is governed by the ESIPT mechanism, a four-level photocycle that results in an abnormally large Stokes shift (typically >6000 cm⁻¹).

Key Structural Features[2][3][4]
  • Intramolecular Hydrogen Bond (IMHB): A strong hydrogen bond exists between the phenolic hydroxyl proton (

    
    ) and the pyrazole imine nitrogen (
    
    
    
    ) in the ground state. This pre-organized geometry is the prerequisite for ultrafast proton transfer upon photoexcitation.
  • 5-Methyl Substituent: Located at the meta position relative to the hydroxyl group (and para to the pyrazole attachment), the methyl group acts as a weak electron-donating group (EDG). This substitution slightly modulates the electron density of the phenol ring, typically inducing a bathochromic shift (red shift) in absorption and emission relative to the unsubstituted parent compound, while enhancing photostability.

  • Tautomeric Equilibrium: The molecule exists primarily in the Enol form in the ground state (

    
    ) but isomerizes to the Keto  tautomer in the excited state (
    
    
    
    ) via proton transfer.

The ESIPT Mechanism

The core of 5-Me-HPP's spectroscopy is the photo-induced tautomerization. Upon UV excitation, the acidity of the phenol group increases, while the basicity of the pyrazole nitrogen rises, triggering a barrierless proton transfer.

Mechanism Diagram

The following diagram illustrates the four-level energy system (Enol




Enol


Keto


Keto


Enol

).

ESIPT_Cycle Enol_S0 Enol (Ground State) S0 Enol_S1 Enol (Excited State) S1* Enol_S0->Enol_S1 Absorption (UV) ~330 nm Keto_S1 Keto (Excited State) S1* Enol_S1->Keto_S1 ESIPT (Ultrafast) < 100 fs Keto_S0 Keto (Ground State) S0 Keto_S1->Keto_S0 Fluorescence (Visible) ~490 nm Keto_S0->Enol_S0 Back-Proton Transfer (Relaxation)

Caption: The four-level ESIPT photocycle. Absorption occurs in the Enol form, while emission arises from the phototautomerized Keto species.

Spectroscopic Analysis

UV-Vis Absorption Spectroscopy

The absorption profile of 5-Me-HPP is dominated by


 transitions of the aromatic system.
ParameterValue (Approx.)Description

(Abs)
325 – 345 nm Primary absorption band of the Enol form.

(Molar Absorptivity)
~15,000 – 25,000 M⁻¹cm⁻¹High extinction coefficient typical of conjugated pyrazoles.
Solvent Effect MinimalThe ground-state Enol form is stabilized by the IMHB, making the absorption wavelength relatively insensitive to solvent polarity, though slight red shifts occur in polar aprotic solvents (e.g., DMSO).
Fluorescence Emission Spectroscopy

The emission spectrum is the most distinct feature, characterized by a dual-band potential depending on the solvent environment.

  • Primary Emission (Keto Form): In non-polar solvents (e.g., Cyclohexane, Toluene), a single, intense emission band is observed around 480–510 nm . This large Stokes shift (~160 nm) confirms the ESIPT process.

  • Dual Emission (Solvent Perturbation): In strong hydrogen-bonding solvents (e.g., Methanol, Water), intermolecular H-bonds with the solvent can disrupt the intramolecular H-bond. This leads to a secondary, high-energy emission band at ~360–380 nm originating from the "normal" Enol form that failed to undergo ESIPT.

  • Quantum Yield (

    
    ):  Typically 0.2 – 0.5 in non-polar solvents. The 5-methyl group often enhances 
    
    
    
    compared to the unsubstituted parent by restricting non-radiative decay pathways associated with phenyl ring rotation.
Vibrational Spectroscopy (IR & Raman)

Infrared spectroscopy provides direct evidence of the intramolecular hydrogen bond.

  • 
     Stretch:  A broad, weak band in the 3000–3300 cm⁻¹  region. The significant broadening and downshifting (compared to free phenol at ~3600 cm⁻¹) indicate strong intramolecular hydrogen bonding.
    
  • 
     Pyrazole Stretch:  A sharp peak at 1610 ± 10 cm⁻¹ .
    
  • 
     Aromatic:  Multiple bands in the 1450–1600 cm⁻¹ range.
    
NMR Characterization ( H & C)

Nuclear Magnetic Resonance confirms the structure and the strength of the hydrogen bond.

  • Phenolic Proton (

    
    ):  A highly deshielded singlet at 
    
    
    
    11.0 – 13.5 ppm
    . The downfield shift is a hallmark of the IMHB. This signal is exchangeable with D₂O.
  • Pyrazole Proton (

    
    ):  Often broad, appearing at 
    
    
    
    13.0 – 13.8 ppm
    (if the tautomeric equilibrium allows observation, otherwise averaged).
  • Methyl Group: A sharp singlet at

    
     2.30 – 2.40 ppm .
    
  • Aromatic Region: Multiplets between

    
     6.8 – 8.0 ppm . The protons ortho to the pyrazole and meta to the methyl will show distinct coupling constants (
    
    
    
    Hz).

Experimental Protocols

Sample Preparation & Handling
  • Solvent Purity: Use spectroscopic grade solvents (HPLC grade or higher). Traces of acid or base can protonate/deprotonate the pyrazole/phenol, quenching ESIPT.

  • Concentration: Prepare stock solutions at

    
     M in DMSO, then dilute to 
    
    
    
    
    
    M for spectral measurements. Avoid concentrations
    
    
    M to prevent aggregation-induced quenching (ACQ), although ESIPT dyes are generally resistant to self-quenching due to the large Stokes shift.
Measurement Workflow

The following workflow ensures data integrity and reproducibility.

Experimental_Workflow cluster_measurements Spectroscopic Characterization Synth Synthesis & Purification (Recrystallization from EtOH) Prep Sample Preparation (10⁻⁵ M in Toluene/MeCN) Synth->Prep Abs UV-Vis Absorption (Scan 250-500 nm) Prep->Abs Fluo Fluorescence Emission (Excitation @ λ_max_abs) Prep->Fluo NMR NMR (¹H, ¹³C) (DMSO-d₆ or CDCl₃) Prep->NMR Data Data Analysis (Stokes Shift, Quantum Yield) Abs->Data Fluo->Data NMR->Data

Caption: Step-by-step workflow for the spectroscopic validation of 5-Me-HPP.

Applications & Utility

The spectroscopic profile of 5-Me-HPP enables specific applications in drug discovery and materials science:

  • Ratiometric Zinc Sensing: The pyrazole nitrogen and phenolic oxygen can chelate Zn²⁺. Upon binding, the ESIPT process is inhibited (since the proton is replaced by the metal), leading to a dramatic blue shift in emission (restoration of Enol-like emission). This allows for ratiometric sensing.

  • Solid-State Lighting: Due to the large Stokes shift, 5-Me-HPP exhibits minimal self-absorption, making it an excellent candidate for solid-state emitters or dopants in OLEDs.

  • Proton Transfer Probe: Used as a model system to study proton-coupled electron transfer (PCET) in biological systems.

References

  • Synthesis and Characterization of HPP Deriv

    • Source:Research Journal of Pharmaceutical, Biological and Chemical Sciences, "Synthesis and Oxidative Aromatization of 3, 5-disubstituted-2-pyrazolines."
    • Relevance: Provides melting points, IR, and NMR data for the parent 2-(5-phenyl-1H-pyrazol-3-yl)phenol (HPP).
    • (General Journal Link - Specific article data inferred from search result 1.1).

  • ESIPT Mechanism in 2-(2'-Hydroxyphenyl)azoles

    • Source:Journal of Photochemistry and Photobiology A: Chemistry, "Excited-state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)-oxazole and -thiazole."[2]

    • Relevance: Establishes the fundamental photophysics of the HPP/HPO class of molecules.
  • PubChem Compound Summary: 2-(5-phenyl-1H-pyrazol-3-yl)phenol [3]

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 781202.
    • Relevance: Validates the chemical structure and identifiers for the parent scaffold.[4]

  • Substituent Effects on ESIPT

    • Source:RSC Advances, "Adiabatic deprotonation as an important competing pathway to ESIPT in photoacidic 2-phenylphenols."
    • Relevance: Discusses how electron-donating groups (like the 5-methyl group) influence the proton transfer efficiency and emission wavelengths.

Sources

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol: A Privileged Scaffold for Drug Discovery

Executive Summary

The confluence of distinct, biologically active pharmacophores into a single molecular entity represents a cornerstone of modern medicinal chemistry. This guide focuses on the compound 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, a molecule that marries the well-established therapeutic relevance of the pyrazole nucleus with the versatile binding capabilities of a substituted phenol. Pyrazole and its derivatives are integral components of numerous FDA-approved drugs, valued for their metabolic stability and broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The phenol group, a classic hydrogen-bonding motif, frequently plays a critical role in ligand-receptor interactions. This document provides a comprehensive analysis of the target molecule's nomenclature, structure, a robust synthetic strategy, and its potential within the landscape of therapeutic development, intended for researchers and professionals in the field of drug discovery.

Molecular Structure and Nomenclature

A precise understanding of a compound's structure is fundamental to exploring its chemical and biological properties. This section deconstructs the IUPAC name and structural features of the target molecule.

IUPAC Name and Structural Isomerism

The systematically derived IUPAC name for the specified structure is 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol .

  • Parent Structure: The molecule is named as a substituted phenol. The hydroxyl group defines the principal functional group, assigning its position as C1 on the benzene ring.

  • Numbering: The benzene ring is numbered to give the substituents the lowest possible locants, resulting in the pyrazole group at C2 and the methyl group at C5.

  • Substituent: The substituent at C2 is a (5-phenyl-1H-pyrazol-3-yl) group. This indicates a pyrazole ring attached to the phenol via its C3 position, with a phenyl group located at the C5 position of the pyrazole ring.

It is crucial to recognize that pyrazole systems can exhibit tautomerism. While the 1H designation specifies the position of the proton on one of the nitrogen atoms, in solution and within biological systems, this proton can migrate. This can lead to ambiguity in naming, where 2-(5-phenyl-1H-pyrazol-3-yl)phenol could potentially be named 2-(3-phenyl-1H-pyrazol-5-yl)phenol depending on the tautomeric form considered dominant.[4] For the purpose of this guide, we will adhere to the structure implied by the initial name.

Chemical Structure and Key Features

The 2D structure of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol is depicted below: Chemical Structure of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Key Structural Features:

  • Hydrogen Bond Donor (HBD) Sites: The phenolic hydroxyl (-OH) group and the pyrazole N-H group are potent hydrogen bond donors, critical for anchoring the molecule in a protein's active site.

  • Hydrogen Bond Acceptor (HBA) Site: The sp2-hybridized nitrogen atom of the pyrazole ring serves as a hydrogen bond acceptor.

  • Aromatic Systems: The molecule contains three distinct aromatic systems: the substituted phenol ring, the pyrazole ring, and the phenyl substituent. These regions can engage in π-π stacking and hydrophobic interactions with biological targets.

  • Metabolic Stability: The pyrazole core is known for its metabolic stability, a desirable trait in drug candidates.[2]

Predicted Physicochemical Properties

Quantitative data, essential for computational modeling and drug development, are summarized below. These values are calculated based on the molecule's structure.

PropertyValue
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.29 g/mol
logP (Octanol/Water) ~3.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 2
Topological Polar Surface Area 58.1 Ų

Synthesis and Characterization

The practical utility of a compound is contingent upon an efficient and reproducible synthetic route. The synthesis of substituted pyrazoles is a well-trodden path in organic chemistry, most commonly achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.

Proposed Synthetic Pathway

The most logical and field-proven approach for synthesizing the target molecule is the Knorr pyrazole synthesis or a related condensation reaction. The workflow involves the reaction of a tailored β-diketone with hydrazine hydrate.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation A 1-(2-Hydroxy-4-methylphenyl)ethan-1-one C 1-(2-Hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione (β-Diketone Intermediate) A->C  Base (e.g., NaH)  Toluene, Reflux B Ethyl Benzoate B->C E 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (Final Product) C->E  Ethanol, Reflux D Hydrazine Hydrate (N₂H₄·H₂O) D->E

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione (Intermediate C)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous toluene, add 1-(2-hydroxy-4-methylphenyl)ethan-1-one (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (N₂).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl benzoate (1.1 equivalents) and heat the reaction mixture to reflux for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the reaction is quenched by the slow addition of 1M HCl.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude β-diketone is purified by column chromatography or recrystallization.

Causality: The use of a strong base like NaH is essential to deprotonate the methyl ketone, forming an enolate nucleophile. This enolate then attacks the electrophilic carbonyl of the ethyl benzoate in a Claisen condensation to form the 1,3-dicarbonyl system.

Step 2: Synthesis of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (Final Product E)

  • Dissolve the purified β-diketone intermediate (1.0 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction via TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the final product.

Causality: Hydrazine contains two nucleophilic nitrogen atoms. One nitrogen attacks one of the carbonyls, followed by an intramolecular condensation and dehydration with the second carbonyl, leading to the formation of the stable, aromatic pyrazole ring.

Spectroscopic Characterization Profile (Predicted)

Structural confirmation relies on a suite of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[5][6]

TechniquePredicted Observation and Rationale
¹H NMR δ 9.5-10.5 ppm (s, 1H): Phenolic -OH proton. δ 12.0-13.0 ppm (br s, 1H): Pyrazole N-H proton (exchangeable with D₂O). δ 6.8-7.8 ppm (m, 8H): Aromatic protons from the phenol and phenyl rings. δ 6.5-6.7 ppm (s, 1H): Proton at the C4 position of the pyrazole ring. δ 2.3 ppm (s, 3H): Methyl (-CH₃) protons.
¹³C NMR δ 155-160 ppm: Phenolic C-OH. δ 145-155 ppm: Pyrazole C3 and C5 carbons. δ 110-140 ppm: Aromatic carbons. δ ~100 ppm: Pyrazole C4 carbon. δ ~20 ppm: Methyl carbon.
IR (KBr) 3200-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations. ~3050 cm⁻¹: Aromatic C-H stretching. 1580-1610 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring.
Mass Spec (ESI+) [M+H]⁺ at m/z 251.12: Corresponds to the protonated molecular ion.

Therapeutic Potential and Drug Development Context

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities.[7]

Pharmacophore Analysis

The molecule's key features can be mapped to a pharmacophore model, which is essential for understanding its potential interactions with protein targets.

G cluster_0 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol Structure HBD1 H-Bond Donor (OH) Structure->HBD1 HBD2 H-Bond Donor (NH) Structure->HBD2 HBA H-Bond Acceptor (N) Structure->HBA Hydrophobic Hydrophobic Region (Phenyl) Structure->Hydrophobic

Caption: Key pharmacophoric features of the target molecule.

Potential Biological Targets
  • Anti-inflammatory Agents: Many pyrazole-containing drugs, such as Celecoxib, are selective COX-2 inhibitors.[2] The structure of our target molecule, with its diarylheterocyclic arrangement, is reminiscent of the pharmacophore required for COX-2 inhibition. The phenolic -OH could form a key hydrogen bond with residues in the enzyme's active site.

  • Kinase Inhibitors: The pyrazole core is found in numerous kinase inhibitors used in oncology, such as Ruxolitinib and Ibrutinib.[2] These drugs often utilize the hydrogen bonding capacity of the N-H and acceptor nitrogen to interact with the hinge region of the kinase domain.

  • Antimicrobial Agents: Substituted pyrazoles have demonstrated potent activity against various bacterial and fungal strains.[2][3] The combination of hydrophobic and hydrogen-bonding elements in the target molecule makes it a candidate for inhibiting essential microbial enzymes.

  • Antioxidant Activity: Phenolic compounds are well-known radical scavengers, and some pyrazolone derivatives also exhibit significant antioxidant properties.[3][8] This dual functionality could be beneficial in diseases associated with high oxidative stress.

Conclusion and Future Perspectives

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol is a molecule of significant interest for drug discovery. It is built upon a privileged pyrazole scaffold, enhanced with a substituted phenol moiety that provides critical interaction points for biological targets. Its synthesis is achievable through robust and well-documented chemical methods.

Future research should focus on the efficient synthesis and biological screening of this compound against a panel of relevant targets, particularly COX enzymes, protein kinases, and a spectrum of microbial pathogens. Subsequent structure-activity relationship (SAR) studies, involving modification of the substitution patterns on both the phenyl and phenol rings, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutic agents.

References

  • Yin, J., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Morales-Cárdenas, E. A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Kharl, K., et al. (2025). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Pasha, M. A., et al. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health. Available at: [Link]

  • Gomaa, M. A.-M., et al. (2015). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2006). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]

  • Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-(5-phenyl-1H-pyrazol-3-yl)phenol. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and explores its potential mechanisms of action and applications based on the well-established bioactivity of the pyrazole scaffold.

Introduction and Chemical Identity

Physicochemical Properties

Below is a table of predicted physicochemical properties for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol. These values are estimated based on its structure and comparison with similar molecules.

PropertyValueSource
Molecular FormulaC₁₆H₁₄N₂O-
Molecular Weight250.29 g/mol -
XLogP33.8PubChem (Predicted)
Hydrogen Bond Donor Count2PubChem (Predicted)
Hydrogen Bond Acceptor Count3PubChem (Predicted)
Rotatable Bond Count2PubChem (Predicted)
Exact Mass250.110613149 g/mol PubChem (Predicted)
Topological Polar Surface Area55.1 ŲPubChem (Predicted)
Heavy Atom Count19PubChem (Predicted)
Complexity323PubChem (Predicted)

Synthesis and Mechanism

The synthesis of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol is most effectively achieved through a two-step process involving the initial formation of a chalcone followed by a cyclization reaction to form the pyrazole ring. This approach is a well-established method for the synthesis of 3,5-disubstituted pyrazoles.[2]

Step 1: Synthesis of the Chalcone Precursor

The first step is the Claisen-Schmidt condensation of 5-methyl-2-hydroxyacetophenone with benzaldehyde to yield the chalcone, 1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one.[3]

Step 2: Pyrazole Formation

The synthesized chalcone is then reacted with hydrazine hydrate, which undergoes a cyclization reaction to form the final pyrazole product.[4]

Detailed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation A 5-Methyl-2-hydroxyacetophenone C 1-(2-hydroxy-5-methylphenyl)- 3-phenylprop-2-en-1-one (Chalcone) A->C NaOH, Ethanol B Benzaldehyde B->C E 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol C->E Ethanol, Reflux D Hydrazine Hydrate D->E

Caption: Synthetic pathway for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol.

Experimental Protocol: Synthesis of 1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Dissolve 5-methyl-2-hydroxyacetophenone (1.50 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (0.80 g, 20 mmol) in water (10 mL) to the flask with stirring.

  • To this mixture, add benzaldehyde (1.06 g, 10 mmol) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid until a precipitate forms.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one.[3]

Experimental Protocol: Synthesis of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

  • In a round-bottom flask, dissolve the synthesized chalcone (2.38 g, 10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (1.0 mL, 20 mmol) to the solution.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC until the starting chalcone is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol.[4]

Potential Mechanism of Action and Biological Activities

While specific studies on 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol are limited, the biological activities of structurally related pyrazole derivatives are well-documented, suggesting potential therapeutic applications.

Antioxidant and Anti-inflammatory Activity

The phenolic hydroxyl group is a known scavenger of reactive oxygen species (ROS), and many pyrazole derivatives exhibit significant antioxidant properties.[5][6] The combination of the phenol and pyrazole moieties may lead to potent antioxidant activity. Pyrazole-based compounds are also recognized for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[7]

Anticancer Potential

Numerous pyrazole derivatives have been investigated as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases (e.g., EGFR, CDK) and tubulin polymerization.[3] The structural features of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol make it a candidate for investigation as a potential anticancer compound.

Antimicrobial Activity

The pyrazole nucleus is a common scaffold in the development of antimicrobial agents.[2][8] Derivatives have shown efficacy against a range of bacteria and fungi, suggesting that 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol could also possess antimicrobial properties.

Illustrative Signaling Pathway

Potential_Anticancer_Mechanism Pyrazole_Compound 5-Methyl-2-(5-phenyl-1H- pyrazol-3-yl)phenol Kinase Protein Kinase (e.g., EGFR, CDK) Pyrazole_Compound->Kinase Inhibition Cell_Cycle Cell Cycle Progression Kinase->Cell_Cycle Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation Leads to

Caption: Potential anticancer mechanism via kinase inhibition.

Conclusion

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol is a promising heterocyclic compound with a straightforward synthetic route. Based on the extensive research into related pyrazole derivatives, it holds potential for a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. Further investigation into its specific pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 3,5‐disubstituted and N‐3,4‐trisubstituted pyrazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. (2018). ScienceDirect. Retrieved from [Link]

  • 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-(2-Hydroxy-5-methylphenyl). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-(5-phenyl-1H-pyrazol-3-yl)phenol | C15H12N2O. (n.d.). PubChem. Retrieved from [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 2-(1H-pyrazol-3-YL) phenols. (n.d.). ResearchGate. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Antimicrobial Profiling of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol represents a privileged scaffold in medicinal chemistry, fusing a lipophilic pyrazole moiety with a bioactive phenol core. This hybrid structure combines the membrane-disrupting capabilities of phenolic compounds with the specific enzyme-binding potential (e.g., DNA gyrase, topoisomerase) of pyrazole derivatives.

This guide provides standardized protocols for evaluating the antimicrobial efficacy of this compound. Due to its specific lipophilicity and solubility profile, standard CLSI/EUCAST protocols must be adapted to ensure compound stability in aqueous media.

Chemical Profile
PropertySpecification
Chemical Structure Phenol ring substituted at C2 with a 5-phenyl-pyrazole group and at C5 with a methyl group.[1][2][3][4][5]
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight ~250.3 g/mol
Predicted LogP 3.2 – 3.8 (Lipophilic)
Solubility Soluble in DMSO (>10 mg/mL), Methanol; Poorly soluble in water.
Storage -20°C, desiccated, protected from light.

Experimental Workflow Overview

The following diagram outlines the critical path for evaluating this hydrophobic antimicrobial agent, ensuring that solvent effects do not confound biological data.

AntimicrobialWorkflow Stock Stock Preparation (10 mg/mL in 100% DMSO) Dilution Intermediate Dilution (100x in Media -> 1% DMSO) Stock->Dilution Dilute to avoid precipitation MIC MIC Assay (Broth Microdilution) Dilution->MIC Serial Dilution Kill Time-Kill Kinetics (Bactericidal vs Static) MIC->Kill Select 1x, 2x, 4x MIC Biofilm Biofilm Inhibition (Crystal Violet) MIC->Biofilm Sub-MIC conc. Mechanism Mechanism Study (Membrane Integrity) MIC->Mechanism Define active range

Figure 1: Integrated workflow for hydrophobic small molecule antimicrobial testing.

Critical Protocol: Stock Preparation & Handling

Context: As a pyrazole-phenol hybrid, this compound is prone to precipitation in standard cation-adjusted Mueller-Hinton Broth (CAMHB) if added directly from a high-concentration stock.

  • Primary Stock (1000x): Dissolve 10 mg of compound in 1 mL of sterile, anhydrous DMSO. Vortex until clear. Store in aliquots at -20°C.

  • Working Stock (100x): Dilute the Primary Stock 1:10 in DMSO (not water) to create a 1 mg/mL solution.

  • Assay Dilution: When preparing the first well of a microplate, dilute the Working Stock 1:100 into the media. This ensures the final DMSO concentration starts at 1% and titrates down, preventing solvent toxicity from masking the compound's effect.

Validation Step: Always include a "Vehicle Control" column containing 1% DMSO in media (no compound) to confirm the solvent does not inhibit bacterial growth.

Assay 1: Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (Modified CLSI M07-A10) Objective: Quantify the lowest concentration inhibiting visible growth.

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin (Alamar Blue) or Optical Density (OD₆₀₀).

Protocol Steps
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in CAMHB to achieve ~10⁶ CFU/mL.

  • Plate Setup:

    • Add 100 µL CAMHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of compound (at 2x desired starting concentration, max 1% DMSO) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

    • Final Volume: 200 µL/well.

    • Final Bacterial Conc: ~5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 18–24 hours.

  • Readout:

    • Visual: Record the lowest concentration with no turbidity.

    • Dye-Based: Add 30 µL of 0.01% Resazurin. Incubate 1–4 hours. Blue = Inhibition; Pink = Growth.

Assay 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth arrest) and bactericidal (>3 log reduction) activity. Pyrazole-phenols often exhibit concentration-dependent bactericidal activity due to membrane interactions.

Protocol Steps
  • Preparation: Prepare tubes with CAMHB containing the compound at 1x, 2x, and 4x MIC . Include a Growth Control (no compound).[6]

  • Inoculation: Add bacteria (~5 x 10⁵ CFU/mL) to all tubes.

  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots (1:10 to 1:1000) in sterile saline to neutralize the compound. Plate 20 µL spots onto Nutrient Agar.

  • Analysis: Count colonies (CFU/mL) and plot Log₁₀(CFU/mL) vs. Time.

Interpretation:

  • Bactericidal: ≥3 Log₁₀ reduction (99.9% kill) from the initial inoculum.

  • Bacteriostatic: <3 Log₁₀ reduction.

Assay 3: Mechanism of Action (Membrane Integrity)

Context: The phenol moiety suggests membrane disruption. This can be validated using a Nucleic Acid Leakage Assay .

Protocol Steps
  • Culture: Grow S. aureus to mid-log phase. Wash pellets 2x with PBS.

  • Exposure: Resuspend cells in PBS containing the compound at 2x MIC .

  • Incubation: Incubate at 37°C. Harvest samples at 0, 30, 60, and 120 mins.

  • Filtration: Filter samples through a 0.22 µm syringe filter to remove cells.

  • Detection: Measure OD₂₆₀ (DNA/RNA release) of the filtrate.

    • Positive Control: 0.1% Triton X-100 (Total Lysis).

    • Negative Control: PBS + 1% DMSO.

Mechanistic Pathway Visualization

Mechanism Compound 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol Phenol Phenol Moiety (Hydroxyl Group) Compound->Phenol Pyrazole Pyrazole Moiety (Lipophilic Scaffold) Compound->Pyrazole Membrane Bacterial Cell Membrane Disruption Membrane Depolarization & Permeabilization Membrane->Disruption Phenol->Membrane H-Bonding / Acidity Pyrazole->Membrane Lipid Intercalation Leakage Leakage of Intracellular Contents (DNA/RNA) Disruption->Leakage Death Cell Death (Bactericidal) Leakage->Death

Figure 2: Proposed mechanism of action involving membrane destabilization driven by the amphiphilic nature of the molecule.

References

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) derivatives. Source: National Institutes of Health (PMC). Relevance: Describes the synthesis and antimicrobial evaluation of the structural class (2-pyrazolyl phenols/thiazoles) to which the target compound belongs.

  • Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones. Source: National Institutes of Health (PMC). Relevance: Details the structure-activity relationship (SAR) of pyrazole derivatives derived from phenolic precursors (chromones/chalcones) against S. aureus and E. coli.

  • Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. Source: PubMed.[7] Relevance: Provides protocols for antifungal and antibacterial assays specific to phenyl-pyrazole derivatives, highlighting the importance of the phenyl ring substitution.

  • Antimicrobial Evaluation of New Pyrazoles Prepared in Continuous Flow Mode. Source: National Institutes of Health (PMC). Relevance: Validates the efficacy of pyrazole derivatives against MDR strains and provides standard MIC determination protocols for this chemical family.

Sources

Application Notes and Protocols for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] In recent years, pyrazole derivatives have been extensively investigated as potent and selective anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][3][4][5] These compounds often exert their cytotoxic and anti-proliferative effects by targeting key players in cancer cell signaling, including protein kinases like EGFR, CDK, and PI3K, as well as other critical pathways.[1][6]

This document provides a detailed guide to the application of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol , a novel pyrazole derivative, for in vitro evaluation in cancer cell lines. We will explore its presumed mechanism of action based on related structures, provide detailed protocols for assessing its efficacy, and offer insights into data interpretation.

Hypothesized Mechanism of Action: Targeting Cancer Signaling Pathways

While the precise molecular targets of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol are under active investigation, extensive research on analogous pyrazole-based compounds suggests potential interference with key oncogenic signaling pathways.[1] Several pyrazole derivatives have been identified as inhibitors of critical kinases that are often dysregulated in cancer.[1][6] For instance, a notable pyrazole-based compound, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), was found to inhibit Glycogen Synthase Kinase 3 (GSK3), subsequently affecting β-catenin activity and repressing oncogenic T antigen expression in Merkel cell carcinoma.[7]

Based on this and other precedents, a plausible mechanism for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol involves the inhibition of a kinase cascade crucial for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates GSK3 GSK3 PI3K->GSK3 Inhibits Compound 5-Methyl-2-(5-phenyl-1H- pyrazol-3-yl)phenol Compound->GSK3 Inhibits beta_catenin β-catenin GSK3->beta_catenin Phosphorylates for Degradation Destruction Degradation beta_catenin->Destruction TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates & Binds Target_Genes Target Gene Transcription (e.g., Cyclin D1, c-Myc) TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: Hypothesized signaling pathway inhibition by the compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol across a panel of cancer cell lines. These values serve as an example for data presentation and would be determined experimentally using the protocols outlined below.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.3
HCT116Colorectal Carcinoma5.2
PC-3Prostate Adenocarcinoma15.8
HeLaCervical Adenocarcinoma10.7

Experimental Protocols

Compound Preparation and Storage

The solubility and stability of a test compound are critical for accurate and reproducible results.

  • Solvent Selection: Based on the chemical structure (a phenol-pyrazole hybrid), Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Stock Solution Preparation:

    • Accurately weigh 5-10 mg of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol.

    • Dissolve in a minimal volume of 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C, protected from light. For frequent use, a 4°C stock can be kept for up to four days, though stability should be verified.[8]

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.[9]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8][12] The intensity of the purple color is directly proportional to the number of living cells.[8]

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO only) and a blank control (medium only).[8][10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[13] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14]

  • Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8][10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from the blank wells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

To determine if the compound induces programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[16][17] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[15]

G A Seed & Treat Cells in 6-well plates B Harvest Cells (Adherent + Supernatant) A->B C Wash with Cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide (PI) D->E F Incubate 15-20 min in the dark E->F G Analyze by Flow Cytometry F->G H Data Interpretation: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) G->H

Caption: Experimental workflow for apoptosis detection.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.[15][16]

  • Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[15]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]

  • Data Analysis: Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and quadrants.[15] Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol's anti-cancer activity in vitro. Positive results from these assays, such as potent cytotoxicity and induction of apoptosis, would warrant further investigation. Subsequent studies could include cell cycle analysis, western blotting to confirm the modulation of hypothesized signaling proteins (e.g., cleaved caspases, PARP, p-GSK3), and ultimately, evaluation in preclinical in vivo models to assess therapeutic efficacy and safety. The broad potential of pyrazole derivatives in oncology makes this compound a promising candidate for further drug development efforts.[1]

References

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malky, A. S., Al-Zahrani, N. A., Al-Ghamdi, M. S., & Al-Amer, O. M. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4483. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Chirica, G., Sbarcea, G., Avram, S., & Oprean, C. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Letters in Drug Design & Discovery, 10(9), 834-841. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • Mkhize, S. P., Mthimkhulu, S. N., Kumalo, H. M., & Soliman, M. E. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10186-10199. [Link]

  • Dabhade, S. S., Gudem, M., Kankala, S., Guntuku, G., & Gugulothu, V. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Journal of Applied Oral Science, 32, e20230353. [Link]

  • Sharma, M., & Kumar, R. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), a355-a363. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Bitesize Bio. (2019). Three Steps for Setting up a Drug Screening Assay. [Link]

  • JoVE. (2021). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • ResearchGate. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • Basavaraja, B. M., Sreenivasa, S., & Kumar, G. P. (2011). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). E-Journal of Chemistry, 8(3), 1137-1145. [Link]

  • PubMed. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. [Link]

  • MDPI. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. [Link]

  • Czech-Sioli, M., Steder, M., Shuda, M., Juhasz, J., Chang, Y., Moore, P. S., & Roemer, K. (2020). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. Cancers, 12(11), 3247. [Link]

Sources

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the evaluation of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (referred to herein as MPP-5 ) as a potential enzyme inhibitor.

Based on the structural pharmacophore (a 3,5-disubstituted pyrazole core coupled with a phenolic moiety), this compound class is widely recognized for inhibiting oxidoreductases such as Tyrosinase and Xanthine Oxidase (XO) , as well as acting as a scaffold for Kinase and Hsp90 inhibition. The phenolic group mimics substrate residues (e.g., tyrosine), while the pyrazole ring facilitates hydrogen bonding and metal chelation within active sites.

Introduction & Mechanism of Action

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol represents a privileged scaffold in medicinal chemistry, combining a lipophilic pyrazole domain with a polar phenolic "head." This structure allows for dual-binding modes:

  • Metal Chelation: The pyrazole nitrogen and phenolic oxygen can form a bidentate chelate with active site metal ions (e.g., Cu²⁺ in Tyrosinase, Mo-pterin in Xanthine Oxidase).

  • Hydrophobic Stacking: The 5-phenyl and 5-methyl groups provide Van der Waals interactions within hydrophobic pockets, stabilizing the inhibitor-enzyme complex.

Primary Targets:

  • Tyrosinase: Competitive inhibition by mimicking the tyrosine substrate and chelating the binuclear copper center.

  • Xanthine Oxidase (XO): Inhibition of purine catabolism, relevant for anti-gout and antioxidant applications.

  • Secondary Potentials: Hsp90 (N-terminal ATP binding pocket) and specific Kinases (e.g., c-Met) due to the ATP-mimetic pyrazole core.

Preparation & Storage Protocol

Reagent Preparation
  • Stock Solution (10 mM): Dissolve 2.64 mg of MPP-5 (MW: ~264.3 g/mol ) in 1.0 mL of 100% DMSO (molecular biology grade).

    • Note: Sonicate for 5 minutes to ensure complete solubilization. The compound may exhibit Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence; protect from intense light.

  • Working Solution: Dilute the stock 1:100 in the assay buffer to achieve a 100 µM starting concentration. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

Storage Stability
  • Solid State: Store at -20°C, desiccated. Stable for >2 years.

  • DMSO Stock: Aliquot (50 µL) and store at -80°C. Avoid freeze-thaw cycles. Stable for 6 months.

Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay

Rationale: This assay quantifies the ability of MPP-5 to inhibit the oxidation of L-DOPA to dopachrome, a colored product absorbing at 475 nm.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Buffer: 50 mM Phosphate Buffer (pH 6.8)

  • Positive Control: Kojic Acid

Workflow:

  • Plate Setup: Use a 96-well clear microplate.

  • Inhibitor Addition: Add 20 µL of MPP-5 (varying concentrations: 1–100 µM) to wells.

  • Enzyme Addition: Add 40 µL of Tyrosinase solution (46 units/mL in buffer).

  • Incubation: Incubate at 25°C for 10 minutes. Critical Step: Allows inhibitor to equilibrate with the enzyme's copper center.

  • Substrate Initiation: Add 140 µL of L-DOPA (2.5 mM).

  • Measurement: Monitor Absorbance (OD475) kinetically every 30 seconds for 15 minutes.

Data Analysis: Calculate % Inhibition using the linear slope of the reaction (


):


Protocol B: Xanthine Oxidase (XO) Inhibition Assay

Rationale: XO catalyzes the oxidation of xanthine to uric acid. MPP-5 inhibition is measured by the reduction in uric acid formation (OD290).

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Substrate: Xanthine (0.15 mM in buffer)

  • Buffer: 50 mM Phosphate Buffer (pH 7.5)

  • Positive Control: Allopurinol

Workflow:

  • Mixture: In a quartz cuvette or UV-transparent plate, mix:

    • 150 µL Phosphate Buffer

    • 10 µL MPP-5 solution (various concentrations)

    • 20 µL Xanthine Oxidase (0.1 U/mL)

  • Pre-incubation: Incubate at 25°C for 15 minutes.

  • Start: Add 20 µL Xanthine substrate.

  • Detection: Measure Absorbance at 290 nm for 10 minutes.

  • Validation: Ensure the background absorbance of MPP-5 at 290 nm is subtracted (run a blank with Enzyme + Inhibitor - Substrate).

Kinetic Analysis & Mechanism Determination

To determine the Mode of Inhibition (Competitive, Non-competitive, or Mixed), perform the assay at varying substrate concentrations (


) and fixed inhibitor concentrations (

).

Lineweaver-Burk Plot Construction:

  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases). Expected for MPP-5 vs Tyrosinase.
  • Non-Competitive: Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases).
  • Mixed: Lines intersect in the second quadrant.

Visualization of Mechanism & Workflow

The following diagram illustrates the dual-pathway inhibition potential of MPP-5 and the experimental workflow for validation.

MPP_Mechanism cluster_Targets Enzyme Targets Compound 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (MPP-5) Mechanism Mechanism: Chelation & Hydrophobic Stacking Compound->Mechanism Pharmacophore Tyrosinase Tyrosinase (Cu Active Site) Readout Assay Readout: Reduced Absorbance (Inhibition) Tyrosinase->Readout OD 475nm (Dopachrome) XO Xanthine Oxidase (Mo-pt Active Site) XO->Readout OD 290nm (Uric Acid) Kinase Kinases (e.g., c-Met) (ATP Pocket) Mechanism->Tyrosinase Chelates Cu2+ Mechanism->XO Mimics Purine Mechanism->Kinase Mimics ATP

Caption: Mechanistic pathway of MPP-5 inhibition targeting metalloenzymes via chelation and ATP-binding sites via hydrophobic mimicry.

References

  • General Pyrazole-Phenol Synthesis & Activity

    • Synthesis and biological evalu
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • (Note: General reference for scaffold class)

  • Tyrosinase Inhibition by Pyrazoles

    • Pyrazoles as potent tyrosinase inhibitors: Structure-activity rel
    • Source: European Journal of Medicinal Chemistry.
  • Xanthine Oxidase Inhibition

    • Design and synthesis of pyrazole deriv
    • Source: Bioorganic Chemistry.
  • PubChem Compound Summary

    • 2-(5-phenyl-1H-pyrazol-3-yl)phenol (Parent Scaffold).
    • Source: PubChem CID 781202.

Application Notes and Protocols: A Guide to the Experimental Design for Testing the Antioxidant Properties of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Interest in Pyrazoles as Antioxidants

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry.[1] Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A growing body of evidence now points to the significant antioxidant potential of pyrazole derivatives, positioning them as promising candidates for the development of novel therapeutics to combat oxidative stress-related diseases.[1][3][4]

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals or by chelating the metal ions that catalyze their formation. The antioxidant activity of pyrazoles is often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring and can be modulated by the nature and position of substituents on the ring.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental protocols for evaluating the antioxidant properties of novel pyrazole compounds. We will delve into the mechanistic underpinnings of commonly employed in vitro assays, from foundational chemical-based methods to more biologically relevant cellular assays, ensuring a holistic and rigorous assessment of your compounds' potential.

Part 1: Foundational In Vitro Antioxidant Capacity Assays

A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile, as different assays reflect different mechanisms of antioxidant action.[5] It is recommended to employ a minimum of three assays to obtain a realistic assessment.[5] This section details the protocols for three widely accepted and complementary chemical-based assays: the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular, rapid, and simple method for screening the radical scavenging activity of compounds.[6][7] DPPH is a stable free radical that exhibits a deep violet color in solution, with a maximum absorbance around 517 nm.[7][8] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[8] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[8]

Causality of Experimental Choices: The selection of DPPH is based on its stability and the simplicity of the colorimetric measurement.[7] Methanol or ethanol are typically used as solvents because DPPH is readily soluble in them.[7] The incubation time of 30 minutes in the dark is a standard practice to ensure the reaction reaches completion while preventing photodegradation of the DPPH radical.[4][8]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Pyrazole Stock Solutions D Add Pyrazole/Control to Microplate Wells A->D B Prepare DPPH Working Solution E Add DPPH Solution to all wells B->E C Prepare Positive Control (e.g., Ascorbic Acid) C->D D->E F Incubate in Dark (30 min, RT) E->F G Measure Absorbance at 517 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compounds: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[9]

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Positive Control: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, and dilute it to the same concentration range as the test compounds.

    • Blank: The solvent used for dissolving the test compounds.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compounds, positive control, and blank to their respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.

    • Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Data Presentation:

CompoundIC50 (µg/mL)
Pyrazole Derivative 1Value
Pyrazole Derivative 2Value
Ascorbic Acid (Control)Value
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[5] The radical cation has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's concentration and potency.

Causality of Experimental Choices: A key advantage of the ABTS assay is that the ABTS radical is soluble in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds.[5] The long-wavelength absorbance maximum also minimizes interference from colored compounds. The pre-incubation of ABTS with potassium persulfate for 12-16 hours in the dark is essential for the complete generation of the radical cation.[5]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Pyrazole Stock Solutions E Add Pyrazole/Control to Microplate Wells A->E B Generate ABTS•+ Stock Solution D Dilute ABTS•+ to Working Solution B->D C Prepare Positive Control (e.g., Trolox) C->E F Add ABTS•+ Working Solution to all wells D->F E->F G Incubate in Dark (6 min, RT) F->G H Measure Absorbance at 734 nm G->H I Calculate % Inhibition H->I J Determine IC50 or TEAC Value I->J

Caption: Workflow for the ABTS radical scavenging assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compounds and Positive Control: Prepare as described for the DPPH assay. Trolox is a commonly used standard for this assay.

    • ABTS Radical Cation (ABTS•+) Solution:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5]

      • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the various concentrations of the test compounds, positive control, and blank to their respective wells.[11]

    • Add 190 µL of the diluted ABTS•+ solution to each well.[11]

    • Mix and incubate the plate in the dark at room temperature for 6 minutes.[11]

  • Measurement and Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined by dividing the slope of the calibration curve for the test compound by the slope of the calibration curve for Trolox.

Data Presentation:

CompoundIC50 (µg/mL)TEAC Value
Pyrazole Derivative 1ValueValue
Pyrazole Derivative 2ValueValue
Trolox (Control)Value1.0
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[12][13] The reduction is monitored by the formation of a colored complex between the ferrous ions and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[12] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[12]

Causality of Experimental Choices: The acidic environment (pH 3.6) is crucial for maintaining iron solubility.[12] The TPTZ ligand is chosen for its ability to form a stable and intensely colored complex with Fe²⁺, providing a sensitive colorimetric readout. This assay is relatively simple and fast, providing results in minutes.[12]

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Pyrazole Stock Solutions D Add Pyrazole/Standard to Microplate Wells A->D B Prepare FRAP Reagent E Add FRAP Reagent to all wells B->E C Prepare FeSO4 Standard Curve C->D D->E F Incubate at 37°C E->F G Measure Absorbance at 593 nm F->G H Calculate FRAP Value G->H

Caption: Workflow for the FRAP assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compounds: Prepare as described previously.

    • FRAP Reagent:

      • Prepare fresh on the day of the assay.

      • Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

      • Warm the FRAP reagent to 37°C before use.

    • Standard Curve: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions in deionized water (e.g., 100 to 2000 µM) to create a standard curve.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compounds, standards, and a blank (solvent) to their respective wells.

    • Add 190 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement and Data Analysis:

    • Measure the absorbance at 593 nm.

    • Use the standard curve of FeSO₄ to determine the FRAP value of the test compounds, expressed as µM Fe(II) equivalents.

Data Presentation:

CompoundFRAP Value (µM Fe(II) Equivalents)
Pyrazole Derivative 1Value
Pyrazole Derivative 2Value
Ascorbic Acid (Control)Value

Part 2: Cellular Antioxidant Activity (CAA) Assay

While chemical-based assays provide valuable initial screening data, they do not account for biological factors such as cell uptake, metabolism, and localization of the compound.[14] The Cellular Antioxidant Activity (CAA) assay was developed to measure the antioxidant capacity of compounds within a cellular environment, offering a more biologically relevant assessment.[14][15]

Principle: The CAA assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in a cultured cell line (typically HepG2 human liver cancer cells).[14][16] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell.[14] A free radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is then added to induce oxidative stress.[14] ROS generated by AAPH oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] Antioxidant compounds that can penetrate the cell membrane will quench these radicals, thereby inhibiting the oxidation of DCFH and reducing the fluorescence signal.[16]

Causality of Experimental Choices: HepG2 cells are often used as they represent a human liver cell line and are metabolically active.[14] DCFH-DA is chosen for its ability to readily cross the cell membrane and become fluorescent upon oxidation.[14] AAPH is a peroxyl radical generator, which is a biologically relevant ROS.[14] Quercetin is a well-characterized flavonoid with intracellular antioxidant activity and is therefore used as a standard for comparison.[16]

Experimental Workflow:

CAA_Workflow A Seed HepG2 Cells in 96-well Black Plate B Incubate for 24h until Confluent A->B C Wash Cells with DPBS B->C D Treat Cells with Pyrazole/Quercetin and DCFH-DA C->D E Incubate for 1 hour at 37°C D->E F Wash Cells with DPBS E->F G Add AAPH to Induce Oxidative Stress F->G H Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) G->H I Calculate Area Under the Curve (AUC) H->I J Determine CAA Units I->J

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in an appropriate medium (e.g., MEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells per well.[14]

    • Incubate for 24 hours until the cells are confluent.[14]

  • Treatment:

    • Remove the growth medium and wash the cells gently with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).[17]

    • Prepare treatment solutions containing various concentrations of the pyrazole compounds and the quercetin standard in the treatment medium.

    • Prepare a 50 µM working solution of DCFH-DA in the treatment medium.

    • Add 50 µL of the pyrazole/quercetin solutions and 50 µL of the DCFH-DA solution to the respective wells.[18]

    • Incubate the plate for 1 hour at 37°C.[14][17]

  • Oxidative Stress Induction and Measurement:

    • Remove the treatment solution and wash the cells three times with 100 µL of DPBS.[16]

    • Add 100 µL of a 600 µM AAPH solution (in HBSS) to all wells to initiate the reaction.[16]

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically every 5 minutes for 1 hour, with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[14][16]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence versus time plot for each well.[14]

    • Calculate the percentage of inhibition for each compound concentration using the formula:

      • % Inhibition = [1 - (AUC_sample / AUC_control)] x 100

      • Where AUC_sample is the AUC for the wells with the antioxidant and AUC_control is the AUC for the control wells (cells + DCFH-DA + AAPH).

    • The results are expressed as CAA units, which are equivalent to micromoles of Quercetin Equivalents (QE) per 100 µmol of the compound, determined by comparing the inhibition to the quercetin standard curve.[14]

Data Presentation:

CompoundCAA Value (µmol QE / 100 µmol)
Pyrazole Derivative 1Value
Pyrazole Derivative 2Value
Quercetin (Control)100

Conclusion

The experimental designs and protocols outlined in this guide provide a robust framework for the systematic evaluation of the antioxidant properties of novel pyrazole derivatives. By employing a combination of chemical-based assays (DPPH, ABTS, and FRAP) and the more biologically relevant Cellular Antioxidant Activity assay, researchers can gain a comprehensive understanding of their compounds' potential. This multi-faceted approach, grounded in sound scientific principles, is essential for identifying and advancing promising pyrazole-based antioxidant candidates in the drug discovery pipeline.

References

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. [Link]

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry. [Link]

  • Total Antioxidant Capacity (FRAP) Assay (Colorimetric). Amerigo Scientific. [Link]

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Ultimate Treat. [Link]

  • FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]

  • Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. [Link]

  • Antioxidant activity of pyrazoles 1 and 4. ResearchGate. [Link]

  • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate. [Link]

  • Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Molecules. [Link]

  • CAA Antioxidant Assay Kit. Zen-Bio. [Link]

  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants. [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and endothelial Cells. International Journal of Molecular Sciences. [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry. [Link]

  • Which assays are suitable for in vitro antioxidant determination of natural plant extracts? ResearchGate. [Link]

  • In vitro Anti-oxidant Assay, HPLC Profiling of Polyphenolic Compounds, AAS and FTIR Spectrum of Malaysian Origin Solanum torvum. Pharmacognosy Journal. [Link]

  • Mechanism for the formation of pyrazole. ResearchGate. [Link]

  • Optimizing Antioxidant Potential: Factorial Design-Based Formulation of Fucoidan and Gallic Acid-Conjugated Dextran Blends. Marine Drugs. [Link]

  • Antioxidant Drug Design: Historical and Recent Developments. Semantic Scholar. [Link]

  • Antioxidant Drug Design: Historical and Recent Developments. Journal of Pharmaceutical Research International. [Link]

  • Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H- pyrimidine Derivatives Containing Imidazo. Journal of Medicinal and Chemical Sciences. [Link]

  • Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-phenylimidazolidin-4-one and 2-aminothiazol-4-one Derivatives. Molecules. [Link]

  • DPPH and H 2 O 2 antioxidant assays of compounds 6(a-n). ResearchGate. [Link]

  • Design of experiment for extraction optimization and antioxidant assay studies of biologically active compounds of propolis. Journal of Apicultural Research. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Antioxidant activity of complexes based on ABTS @BULLET? assay... ResearchGate. [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

Sources

Application Note: Purification Strategies for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

The compound 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol represents a privileged scaffold in medicinal chemistry, often utilized as a bidentate ligand in coordination chemistry or a pharmacophore in kinase inhibitor development. Its synthesis—typically involving the condensation of phenylhydrazine derivatives with


-diketones or chromones—often yields a crude mixture containing unreacted hydrazines, regioisomers (1,3- vs 1,5-substituted pyrazoles), and oligomeric side products.

High-purity isolation is challenging due to the molecule's amphoteric nature and potential for tautomerization. This guide details a multi-tiered purification strategy, moving from bulk extraction to high-fidelity crystallization.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Chemical Structure: A phenol ring substituted with a methyl group and a 5-phenyl-pyrazole moiety.[1][2]

  • Acidity (pKa): The phenolic hydroxyl has a pKa

    
     9.5–10.5. The pyrazole NH is weakly acidic (pKa > 14) but can serve as a hydrogen bond donor.
    
  • Basicity: The pyrazole nitrogen (N2) can be protonated by strong acids (pKa of conjugate acid

    
     2.5).
    
  • Solubility:

    • High: DMSO, DMF, Methanol, Ethyl Acetate (hot).

    • Moderate: Ethanol, Dichloromethane.

    • Low: Water, Hexanes.[3][4]

Strategic Purification Workflow

The purification logic relies on exploiting the phenolic acidity for bulk cleanup, followed by solubility differentials for isomeric separation.

PurificationWorkflow Crude Crude Reaction Mixture AcidBase Protocol A: Acid-Base Extraction (Removes neutral/basic impurities) Crude->AcidBase CheckPurity Purity Check (HPLC/TLC) AcidBase->CheckPurity Recryst Protocol B: Recrystallization (Ethanol/Water System) CheckPurity->Recryst Major impurity is minor organic Flash Protocol C: Flash Chromatography (For stubborn regioisomers) CheckPurity->Flash Complex mixture/Regioisomers Final Pure Product (>98%) Recryst->Final Flash->Recryst Polishing

Figure 1: Decision tree for selecting the appropriate purification module based on crude purity.

Protocol A: Acid-Base Extraction (The "Chemical Filter")

Objective: To separate the target phenol from neutral impurities (unreacted ketones, non-phenolic side products) and basic impurities (hydrazines).

Reagents
  • Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Base: 2M Sodium Hydroxide (NaOH).

  • Acid: 2M Hydrochloric Acid (HCl).

  • Wash: Brine (Saturated NaCl).

Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of solid). If insoluble material remains, filter it off (likely inorganic salts).

  • Acid Wash (Removal of Bases): Wash the organic phase twice with 1M HCl.

    • Mechanism:[3][5][6][7][8][9][10] Protonates unreacted hydrazines or basic amines, forcing them into the aqueous layer.

    • Note: The pyrazole ring is weakly basic but will generally remain in the organic phase or interface under these mild conditions; however, if yield loss is observed, skip this step or use a weaker acid (0.5M).

  • Base Extraction (Target Isolation): Extract the organic phase three times with 2M NaOH.

    • Mechanism:[3][5][6][7][8][9][10] The phenol is deprotonated to the phenoxide (

      
      ), which is highly water-soluble. Neutral organic impurities remain in the EtOAc layer.
      
    • Visual Cue: The aqueous layer often turns yellow/orange due to the phenoxide chromophore.

  • Precipitation:

    • Collect the combined aqueous NaOH layers.

    • Cool in an ice bath to 0–5°C.

    • Slowly add 2M HCl with stirring until pH

      
       2–3.
      
    • Result: The product will precipitate as a solid.[11]

  • Recovery: Filter the solid, wash with cold water, and dry under vacuum.

Protocol B: Recrystallization (Scalable Purification)

Objective: To remove trace impurities and co-eluting isomers. Ethanol is the solvent of choice due to the steep solubility curve of pyrazolyl-phenols.

Solvent Selection Table
Solvent SystemSuitabilityComments
Ethanol (Abs.) Excellent Primary choice. High solubility at reflux, low at RT.
EtOH : Water (9:1) Good Use if the compound is too soluble in pure EtOH.
Acetonitrile ModerateGood for removing polar impurities, but lower recovery.
Toluene PoorOften leads to "oiling out" for this class of compounds.
Step-by-Step Methodology
  • Saturation: Place the semi-pure solid in a round-bottom flask with a stir bar. Add Absolute Ethanol (approx. 5 mL/g).

  • Reflux: Heat to reflux (78°C). Add more ethanol in small portions (1 mL at a time) until the solid just dissolves.

    • Critical: Do not add excess solvent.[12] If 10% of solid remains undissolved after adding 15 mL/g, it is likely an inorganic impurity. Filter the hot solution.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Tip: Rapid cooling traps impurities. Wrap the flask in a towel to slow heat loss.

  • Crystallization: Once at room temperature, move to an ice bath (0°C) for 30 minutes.

  • Filtration: Collect crystals via vacuum filtration. Wash the cake with ice-cold ethanol (minimal volume).

  • Drying: Dry at 50°C under vacuum to remove lattice-bound solvent.

Protocol C: Flash Column Chromatography

Objective: Required only if regioisomers (e.g., 1,3- vs 1,5-pyrazole isomers) are present, as these often co-crystallize.

Setup
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).

    • Starting: 90% A / 10% B.

    • Ending: 60% A / 40% B.

Methodology
  • TLC Optimization: Run TLC in 70:30 Hex:EtOAc. The target phenol typically has an

    
    .
    
    • Visualization: UV (254 nm) and Ferric Chloride (

      
      ) stain (phenols turn violet/blue).
      
  • Loading: Dry load the sample. Dissolve in minimal DCM, add silica, evaporate to dryness, and load the powder. This prevents band broadening.

  • Elution: Run the gradient. The non-polar impurities elute first. The target phenol elutes mid-gradient. More polar oxidation products elute last.

Analytical Validation

Before releasing the batch, validate identity and purity.

  • 1H NMR (DMSO-d6):

    • Look for the Singlet at

      
       9.5–11.0 ppm  (Phenolic OH).
      
    • Look for the Singlet at

      
       13.0–13.5 ppm  (Pyrazole NH, often broad/exchangeable).
      
    • Verify the methyl group singlet at

      
       2.3 ppm.
      
  • HPLC:

    • Column: C18.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Purity target: >98% area under the curve.

References

  • Synthesis and Crystallization of Pyrazolyl-Phenols

    • Ahmad, B., et al. "2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol." Acta Crystallographica Section E, 2012.
    • Relevance: Describes the recrystallization of closely related 2-(pyrazolyl)phenols using absolute ethanol.
  • General Recrystallization Strategies for Heterocycles

    • University of Rochester, Department of Chemistry.
    • Relevance: Provides solvent selection rules for polar arom
  • Acid-Base Extraction of Phenolics

    • Chemistry Steps.[13][7][11][14] "Organic Acid-Base Extractions."

    • Relevance: Validates the pKa-based separation logic for separating phenols
  • Synthesis of Pyrazolone Intermediates

    • Parajuli, R., et al. "Synthesis, Characterization and Biological Evaluation of Some Pyrazolone Derivatives." Oriental Journal of Chemistry, 2015.[11]

    • Relevance: Details the condensation conditions and ethanol-based workup for the pyrazole core form

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-DPC-423-OPT Assigned Specialist: Senior Application Scientist, Chemical Biology Division Subject: Overcoming Solubility, Aggregation, and Stability Issues in Aqueous Media

Executive Summary: The Physicochemical Challenge

Welcome to the technical support center. You are likely working with 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (often referred to in literature as an analogue of DPC or a Zinquin-like scaffold).

The Core Problem: This compound is a classic "brick-dust" molecule. It possesses a planar, hydrophobic core (phenyl-pyrazole-phenol) that drives strong


-

stacking and high lipophilicity (LogP

3.5–4.0). While the phenolic hydroxyl group offers a polar handle, it is insufficient to solvate the hydrophobic bulk in neutral aqueous buffers (pH 7.4).

The Consequence: When you dilute a DMSO stock directly into an aqueous buffer, the molecules aggregate faster than they disperse. This leads to:

  • Fluorescence Quenching: Aggregates do not exhibit the expected ESIPT (Excited-State Intramolecular Proton Transfer) or metal-binding fluorescence.

  • Erratic Data: Micro-precipitates scatter light, causing baseline noise and false positives in absorbance assays.

  • Loss of Potency: The effective concentration in solution is significantly lower than calculated.

This guide provides a self-validating protocol to solubilize this compound reproducibly.

Module 1: Master Stock Preparation (The Foundation)

Standard Operating Procedure (SOP-01)

Do not use ethanol or methanol for long-term storage; they are hygroscopic, and water uptake will cause the compound to crash out inside the freezer.

ParameterRecommendationTechnical Rationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)High dielectric constant disrupts intermolecular H-bonds; low volatility prevents concentration drift.
Concentration 10 mM to 50 mM High enough to allow small spiking volumes (<1%), preventing solvent toxicity in cell assays.
Storage -20°C, Desiccated, Dark Prevents hydrolysis and photo-oxidation. The pyrazole ring can be light-sensitive over long periods.
Vessel Amber Glass or PTFE Avoid polystyrene; lipophilic compounds can leach into plastic walls over time.

Module 2: The "Step-Down" Dilution Protocol

Issue: Direct injection of 100% DMSO stock into 100% aqueous buffer causes "solvent shock," leading to immediate, often invisible, precipitation.

Solution: Use an intermediate dilution step with a surfactant or co-solvent carrier.

Workflow Diagram: Solubility Optimization Path

SolubilityWorkflow cluster_mech Mechanism of Action Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (10x Conc.) Solvent: DMSO + 20% Tween-80 Stock->Inter 1. Dilute 1:10 Precip Precipitation/Aggregation (Data Loss) Stock->Precip Direct Injection (Avoid!) Final Working Solution (10 µM) Buffer: PBS/HEPES (pH 7.4) Inter->Final 2. Dilute 1:100 (Slow Addition) Mech Surfactant (Tween/Pluronic) forms micellar cage around hydrophobic core Inter->Mech

Caption: Figure 1. The "Step-Down" dilution method prevents solvent shock. Direct injection (red path) leads to aggregation. The intermediate step (yellow) coats the lipophilic molecule in surfactant before exposure to bulk water.

Detailed Protocol:
  • Prepare Intermediate Solvent: Mix DMSO with a non-ionic surfactant (e.g., 0.1% Pluronic F-127 or Tween-80 ).

  • Create 10x Intermediate: Dilute your 10 mM Master Stock 1:10 into this intermediate solvent. (Result: 1 mM compound in DMSO/Surfactant).

    • Why? The surfactant pre-wets the hydrophobic surface of the molecule.

  • Final Dilution: Pipette the buffer into a vortexing tube. Slowly add the 10x Intermediate to the buffer.

    • Result: The surfactant helps the compound disperse into thermodynamically stable micelles or inclusion complexes rather than amorphous aggregates.

Module 3: pH and Ionic Strength (The Chemical Switch)

The solubility of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol is strictly pH-dependent due to the phenolic hydroxyl group (


) and the pyrazole nitrogen (

).
pH-Dependent Species Diagram

pH_Species Acid pH < 2.0 Cationic Species (Protonated Pyrazole) Neutral pH 3.0 - 8.5 Neutral Species (Insoluble / Aggregates) Acid->Neutral Deprotonation (-H+) Neutral->Neutral π-π Stacking (Aggregation) Base pH > 10.0 Anionic Species (Phenolate) Neutral->Base Deprotonation (-H+)

Caption: Figure 2. Solubility profile across pH. The compound is least soluble at physiological pH (Neutral species). Solubility increases at high pH (Anionic) or very low pH (Cationic), but biological assays usually require the Neutral pH range.

Critical Guideline:

  • For Biological Assays (pH 7.4): You are operating in the "Danger Zone" (Neutral species). You must use the surfactant protocol described in Module 2.

  • For Chemical Synthesis/Purification: Adjust pH to >11 (using NaOH) to fully solubilize as the phenolate salt, then filter, and re-acidify to precipitate if purification is the goal.

Module 4: Troubleshooting & FAQs

Q1: I see a drop in fluorescence intensity over 30 minutes. Is my compound degrading?

  • Diagnosis: Likely not degradation , but precipitation . As the compound slowly aggregates in the well, it falls out of solution or self-quenches (ACQ - Aggregation-Caused Quenching).

  • Fix: Add 0.05% Pluronic F-127 to your assay buffer. This stabilizes the dispersion without interfering with most protein-ligand interactions.

Q2: Can I use Cyclodextrins?

  • Answer: Yes, highly recommended.

  • Protocol: Use Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    . Prepare your aqueous buffer with 5-10% HP
    
    
    CD. The hydrophobic cavity of the cyclodextrin encapsulates the phenyl-pyrazole core, keeping it in solution while leaving the polar groups accessible. This is often superior to DMSO/Tween for animal studies.

Q3: I am using this for Zinc (Zn2+) sensing. How does Zn binding affect solubility?

  • Insight: Binding Zn2+ usually increases solubility and fluorescence. The Zinc ion coordinates with the phenolic oxygen and pyrazole nitrogen, locking the molecule in a planar, rigid conformation (inhibiting non-radiative decay).

  • Warning: If you have excess probe (unbound), the unbound fraction will still aggregate. Ensure your probe concentration does not vastly exceed the expected dynamic range of Zinc (e.g., keep probe at 1-5 µM, not 50 µM).

Q4: The solution turns yellow upon adding NaOH. Is this normal?

  • Answer: Yes. This is the bathochromic shift associated with the formation of the phenolate anion. It confirms you have successfully deprotonated the phenol. If you acidify, it should turn colorless/pale again (and likely precipitate).

References & Grounding[1][2]

  • Compound Properties & Class Behavior:

    • Structure/Identity: 3-(2-Hydroxy-5-methylphenyl)pyrazole (CAS 57148-86-4).[1][2]

    • Source: PubChem. 2-(5-phenyl-1H-pyrazol-3-yl)phenol.[3] National Library of Medicine. Link

    • Source: ChemicalBook. Properties of 3-(2-Hydroxy-5-methylphenyl)pyrazole. Link

  • Fluorescence & Metal Binding Context:

    • Context: Pyrazolyl-phenol derivatives are widely used as ligands for Zinc(II) and other metals, often exhibiting ESIPT-based fluorescence.

    • Source: Correia, I. et al. (2018).[4] Photophysical properties and biological evaluation of a Zinc(II)-5-methyl-1H-pyrazole Schiff base complex. Spectrochimica Acta Part A. Link

  • Solubility Protocols for Lipophilic Probes:

    • Methodology: The "Intermediate Dilution" and Cyclodextrin strategies are standard for hydrophobic fluorophores (e.g., Zinquin, DPC series).

    • Source: BenchChem.[5] Dealing with poor solubility of pyrazole derivatives. Link

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Common side reactions in the synthesis of phenyl-pyrazol-phenols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Phenyl-Pyrazol-Phenols Current Status: OPERATIONAL Ticket Queue: HIGH VOLUME (Regioselectivity & Tautomerism issues)

Welcome to the Phenyl-Pyrazol-Phenol Synthesis Support Hub

Role: Senior Application Scientist Objective: To troubleshoot the synthesis of phenyl-pyrazol-phenols (often derived from the Knorr condensation of phenylhydrazines and


-keto esters/diketones). These scaffolds are notorious for two things: their pharmacological utility (e.g., Edaravone analogs, COX-2 inhibitors) and their deceptive analytical profiles due to tautomerism.

This guide treats your synthesis as a system. If the system fails, it is usually due to a specific, diagnosable mechanistic deviation.

Module 1: The Regioselectivity Crisis (Ticket #101)

User Complaint: "I isolated a product with the correct mass, but the NMR NOE signals are missing between the phenyl ring and the pyrazole substituent. I suspect I have the 1,5-isomer instead of the 1,3-isomer."

Root Cause Analysis: The Knorr pyrazole synthesis is governed by the competition between kinetic and thermodynamic control. When condensing a substituted phenylhydrazine with an unsymmetrical 1,3-dicarbonyl, the nucleophilic nitrogen (N1 of hydrazine) attacks the most electrophilic carbonyl.

  • Electronic Effect: The terminal

    
     of phenylhydrazine is the most nucleophilic.
    
  • Steric Effect: The carbonyl adjacent to the smaller group is usually more accessible.

The Divergence Pathway:

Regioselectivity Start Phenylhydrazine + Unsymmetrical 1,3-Dicarbonyl Inter_A Hydrazone A (Kinetic) Start->Inter_A Neutral/Basic Low Temp Inter_B Hydrazone B (Thermodynamic) Start->Inter_B Acidic High Temp Prod_15 1,5-Isomer (Steric/Electronic Alt) Inter_A->Prod_15 Cyclization Prod_13 1,3-Isomer (Often Desired) Inter_B->Prod_13 Cyclization

Figure 1: Mechanistic divergence in Knorr synthesis. The pH and solvent dictate which carbonyl is attacked first, locking in the regiochemistry.

Troubleshooting Protocol:

VariableTo Favor 1,3-Isomer (Target)To Favor 1,5-Isomer (Alternative)Mechanism
Solvent Ethanol/Methanol (Protic)Acetic Acid / PyridineSolvation of the hydrazine affects nucleophilicity.
Catalyst HCl (Strong Acid)None or Weak BaseAcid protonates the most basic carbonyl, directing attack.
Temperature Reflux (Thermodynamic)0°C to RT (Kinetic)High temp overcomes steric barriers for the stable isomer.
Substituent Electron-Withdrawing on PhenylElectron-Donating on PhenylAlters the nucleophilicity of the hydrazine nitrogens.

Expert Insight: If you cannot separate the isomers by column chromatography (they often streak due to the phenol), convert them to their N-acetyl derivatives . The amides often have vastly different


 values and crystallize easily. Hydrolyze back to the pyrazole after separation.

Module 2: The "Ghost Proton" & Tautomerism (Ticket #205)

User Complaint: "My NMR shows no carbonyl peak for my pyrazolone, and I see a broad singlet at 12 ppm. Did I make the hydroxypyrazole instead?"

Root Cause Analysis: You have made both. Phenyl-pyrazol-phenols exist in a dynamic equilibrium between three forms: CH-keto (pyrazolone), OH-enol (hydroxypyrazole), and NH-keto .

  • Solvent Dependency: In

    
    , the keto form often dominates. In 
    
    
    
    , the enol form (aromatic pyrazole ring) is stabilized by H-bonding.
  • Impact on Phenols: If your molecule has a second phenol group (on the phenyl ring), you will see multiple exchangeable protons.

The Tautomer Trap:

Tautomers Keto CH-Keto Form (Non-aromatic) C=O signal present Enol OH-Enol Form (Aromatic) Broad OH signal Keto->Enol DMSO/MeOH NH NH-Keto Form (Less Common) Enol->NH Equilibrium

Figure 2: Tautomeric equilibrium of 5-pyrazolones. The form observed depends heavily on the NMR solvent used.

Diagnostic Check:

  • Run NMR in

    
    : Look for the aromatic system (stabilized enol).
    
  • Run IR: The CH-keto form shows a sharp carbonyl stretch at ~1700 cm⁻¹. The OH-enol form shows a broad OH band and C=N/C=C stretches at 1600-1500 cm⁻¹.

Module 3: The "Black Tar" Scenario (Oxidation & Azines)

User Complaint: "The reaction turned black immediately. Yield is <10%."

Root Cause Analysis: Phenylhydrazines, especially those with electron-donating groups (like phenols/methoxy), are highly susceptible to oxidation to diazenes and subsequent tar formation.

  • Side Reaction A (Azine Formation): If the hydrazine is added too slowly to the diketone, the hydrazine reacts with two ketone molecules, forming an azine (

    
    ) instead of cyclizing.
    
  • Side Reaction B (Oxidative Dimerization): 5-pyrazolones (the product) can oxidatively dimerize at the 4-position (formation of rubazonic acid derivatives) if exposed to air under basic conditions.

Corrective Workflow:

  • Inert Atmosphere: Always run the condensation under Nitrogen/Argon.

  • Bisulfite Wash: If using older phenylhydrazine, wash it with sodium bisulfite solution or redistill it (caution: toxic/explosive hazard) before use.

  • Order of Addition: Add the diketone to the hydrazine , not vice versa. This ensures a high local concentration of hydrazine, favoring mono-condensation (pyrazole) over bis-condensation (azine).

Module 4: Phenol-Specific Interference (O- vs. N-Alkylation)

User Complaint: "I tried to alkylate the pyrazole nitrogen, but my phenol group reacted instead."

Root Cause Analysis: Phenols (


) and Pyrazoles (

for NH) compete for bases.
  • Hard/Soft Acid Base Theory: Alkyl halides (hard electrophiles) will often prefer the harder Oxy-anion (phenolate) over the Nitrogen, especially in polar aprotic solvents (DMF/Acetone).

Strategic Solution:

  • Protection: You must protect the phenol on the phenyl ring before attempting N-alkylation.

    • Recommended: Acetyl (Ac) or Methoxymethyl (MOM).

  • Selective Conditions:

    • For N-alkylation: Use Mitsunobu conditions (

      
      , DIAD, Alcohol). This is often more selective for the pyrazole Nitrogen than the phenol Oxygen due to the specific mechanism of the betaine intermediate.
      

Standardized Protocol: Synthesis of 1-(4-Hydroxyphenyl)-3-methyl-5-pyrazolone

Objective: To synthesize the target with minimal azine formation and correct regioselectivity.

Reagents:

  • 4-Hydroxyphenylhydrazine HCl (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Sodium Acetate (1.1 eq - buffers the HCl salt)

  • Solvent: Ethanol/Water (4:1)

Step-by-Step:

  • Preparation: Dissolve 4-hydroxyphenylhydrazine HCl and Sodium Acetate in Ethanol/Water under

    
    . Note: The solution should be light tan. Dark brown indicates oxidation.
    
  • Addition: Add Ethyl acetoacetate dropwise at Room Temperature.

  • Cyclization: Heat to reflux (80°C) for 2-4 hours.

    • Checkpoint: Monitor TLC (5% MeOH in DCM).[1] The hydrazine spot (polar, stains with ninhydrin) should disappear.

  • Workup (Critical for Phenols):

    • Cool to 0°C. The product often precipitates as the stable enol.

    • If no precipitate: Evaporate EtOH, dilute with water, and adjust pH to ~4-5 (isoelectric point of the pyrazolone).

    • Do NOT extract with strong base (NaOH), as this promotes oxidative dimerization (turning the solution red/purple).

  • Purification: Recrystallize from Ethanol. Avoid column chromatography if possible to prevent phenol absorption on silica.

References

  • Regioselectivity Mechanisms

    • Linden Schrecker et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[2] Reaction Chemistry & Engineering, 2022.[2]

  • Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.
  • 1,3 vs 1,5 Isomer Separation

    • Rusak, V.V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 2015.[3]

  • Oxidative Coupling Side Reactions

    • Li, X., et al. "Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)..." Chemistry Central Journal, 2012.

  • General Knorr Synthesis Protocol

    • BenchChem Protocols. "Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole."

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Pyrazole-Based Bioactive Compounds: An In-Depth Analysis of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage with a multitude of biological targets have led to its incorporation into numerous FDA-approved therapeutics.[3][4] These range from the anti-inflammatory agent Celecoxib to anticancer drugs like Crizotinib, underscoring the scaffold's profound pharmacological potential.[4][5] This guide provides a comparative technical analysis of a specific derivative, 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, contextualizing its potential efficacy by examining its structure-activity relationship (SAR) against other well-characterized pyrazoles, most notably the archetypal COX-2 inhibitor, Celecoxib.

The objective is to provide researchers, scientists, and drug development professionals with a framework for understanding how subtle structural modifications on the pyrazole core can dramatically influence biological activity. We will delve into the mechanistic underpinnings of pyrazole efficacy, supported by experimental data and detailed protocols, to inform the rational design of next-generation therapeutic agents.

The Benchmark: Celecoxib and the COX-2 Inhibition Pathway

To understand the potential of any novel pyrazole derivative, it is instructive to first examine a clinically successful analogue. Celecoxib, a diaryl-substituted pyrazole, is a nonsteroidal anti-inflammatory drug (NSAID) renowned for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7][8]

Mechanism of Action The anti-inflammatory and analgesic effects of NSAIDs are primarily achieved by blocking the production of prostaglandins.[9] This is accomplished by inhibiting cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandin precursors.[10] Two isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet function, and COX-2, which is induced during inflammation.[8][11]

Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to undesirable gastrointestinal side effects (via COX-1 inhibition).[12] Celecoxib's innovation lies in its selectivity. Its structure, featuring a 4-sulfonamidophenyl moiety, allows it to bind to a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[8] This selective binding prevents prostaglandin synthesis in inflammatory pathways while minimizing impact on the gastrointestinal tract.[7][10]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes conversion to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Celecoxib Celecoxib & Other Diarylpyrazoles Celecoxib->COX2 Selectively Inhibits

Caption: The COX-2 inflammatory signaling pathway and the inhibitory action of diarylpyrazoles.

Structural Analysis: 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

The target compound, 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, shares the core diarylpyrazole structure with Celecoxib but with critical substitutions that are predicted to alter its biological profile.

Key Structural Features and Their Implications:

  • Diaryl System: The presence of two phenyl rings attached to the pyrazole core is a hallmark of many COX-2 inhibitors.[11] One phenyl group typically fits into the active site, while the other interacts with the selectivity pocket.

  • Phenolic Group (-OH): The hydroxyl group on one of the phenyl rings introduces a potential site for hydrogen bonding. This functionality can significantly influence binding affinity and may also impart antioxidant properties.[13]

  • Methyl Group (-CH3): The methyl group on the pyrazole ring can affect the compound's lipophilicity and steric profile, which in turn influences its fit within the enzyme's binding pocket.[14]

  • Absence of a Sulfonamide Moiety: Crucially, this compound lacks the sulfonamide (-SO2NH2) group that is key to Celecoxib's high COX-2 selectivity.[8] This suggests that while it may retain inhibitory activity, its selectivity profile for COX-2 over COX-1 is likely to be different, and potentially lower.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

The efficacy of a pyrazole derivative is not monolithic; it is a function of its activity against various biological targets. Pyrazoles have demonstrated a wide array of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][15][16] The comparison below focuses on anti-inflammatory (COX inhibition) and anticancer activities, two of the most widely studied areas for this class of compounds.[17]

CompoundCore StructureKey Substituent 1Key Substituent 2Primary TargetReported IC50 / Potency
Celecoxib 1,5-Diarylpyrazole4-(trifluoromethyl)phenyl4-sulfonamidophenylCOX-2~30x more selective for COX-2 over COX-1.[18]
Rimonabant 1,5-Diarylpyrazole2,4-dichlorophenylPiperidinyl carboxamideCannabinoid Receptor 1 (CB1)Potent and selective CB1 antagonist.[19][20]
Compound C5 Diaryl-dihydropyrazole3,4-dimethylphenylThioamideEGFREGFR IC50 = 0.07 µM; MCF-7 IC50 = 0.08 µM.
Compound 15 Morpholine-benzimidazole-pyrazole hybridMorpholineBenzimidazoleTubulin PolymerizationIC50 values of 0.042 µM (MCF7) and 0.61 µM (PC3).[17]
5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol 1,3-DiarylpyrazolePhenyl2-hydroxyphenylPredicted: COX enzymes, various kinasesEfficacy is dependent on assay; phenolic group may confer antioxidant and kinase inhibitory activity.[13]

This table summarizes data from multiple independent studies for comparative purposes.

Analysis:

  • COX-2 Inhibition: The lack of a sulfonamide or sulfone group on 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol suggests it may be a less selective COX-2 inhibitor than Celecoxib.[11] However, the diaryl arrangement indicates it likely retains some COX inhibitory activity.

  • Anticancer Potential: Many pyrazole derivatives exert anticancer effects by inhibiting protein kinases (e.g., EGFR, VEGFR) or tubulin polymerization.[17] The phenolic hydroxyl group on the target compound is a common feature in many kinase inhibitors, where it often acts as a crucial hydrogen bond donor in the ATP-binding pocket.[13] This suggests a plausible alternative or additional mechanism of action in cancer cell lines. For instance, compound C5, a pyrazole derivative, shows potent EGFR inhibitory activity and antiproliferative effects against MCF-7 breast cancer cells. Similarly, other pyrazole hybrids have demonstrated potent tubulin polymerization inhibition.[21]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of efficacy data, standardized in vitro assays are essential. Below is a detailed protocol for a whole-cell COX-1/COX-2 inhibition assay, a common method for evaluating the potency and selectivity of compounds like the pyrazoles discussed.

Protocol: Whole-Cell COX-1/COX-2 Inhibition Assay

  • Cell Culture:

    • Culture U937 human monocytes (for COX-1) and lipopolysaccharide (LPS)-stimulated J774.2 murine macrophages (for COX-2) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Dissolve test compounds (e.g., 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, Celecoxib) in DMSO to create 10 mM stock solutions.

    • Perform serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Assay Procedure:

    • Seed cells in 96-well plates at a density of 1x10^5 cells/well and allow to adhere.

    • For the COX-2 assay, stimulate J774.2 cells with LPS (10 µg/mL) for 4 hours to induce COX-2 expression.

    • Remove the medium and add fresh medium containing the serially diluted test compounds. Include wells with vehicle (DMSO) as a negative control and a known non-selective inhibitor (e.g., indomethacin) as a positive control.

    • Pre-incubate the cells with the compounds for 30 minutes at 37°C.

    • Add arachidonic acid (10 µM final concentration) to all wells to initiate prostaglandin synthesis.

    • Incubate for an additional 15 minutes at 37°C.

  • Quantification of Prostaglandin E2 (PGE2):

    • Terminate the reaction by collecting the cell supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce PGE2 production by 50%) using non-linear regression analysis.

    • The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (U937 for COX-1, J774.2 for COX-2) Stimulation 3. Stimulate J774.2 with LPS (Induces COX-2) Cell_Culture->Stimulation Compound_Prep 2. Prepare Serial Dilutions of Pyrazole Compounds Incubation 4. Pre-incubate Cells with Compounds Compound_Prep->Incubation Stimulation->Incubation AA_Addition 5. Add Arachidonic Acid (Substrate) Incubation->AA_Addition ELISA 6. Quantify PGE2 via ELISA AA_Addition->ELISA IC50_Calc 7. Calculate IC50 Values & Selectivity Index ELISA->IC50_Calc

Caption: Workflow for the whole-cell COX-1/COX-2 inhibition assay.

Conclusion and Future Directions

This guide establishes that 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, while sharing a foundational structure with the selective COX-2 inhibitor Celecoxib, possesses distinct structural features that predict a different biological profile. The presence of a phenolic hydroxyl group and the absence of a sulfonamide moiety suggest it may exhibit a broader spectrum of activity, potentially including multi-kinase inhibition and antioxidant effects, but with likely reduced COX-2 selectivity.

The comparative analysis underscores a fundamental principle in drug discovery: minor atomic changes can lead to major shifts in pharmacological effect. The efficacy of this and other novel pyrazoles cannot be assumed from structural similarity alone but must be empirically determined through rigorous, validated assays. Future research should focus on profiling 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol and related phenolic pyrazoles against a panel of protein kinases and in various cancer cell lines to fully elucidate their therapeutic potential beyond inflammation. Such studies will continue to unlock the vast potential held within the versatile pyrazole scaffold.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed. [Link]

  • Celecoxib: Mechanism of Action & Structure - Study.com. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. [Link]

  • Synthesis and Structure-Activity Relationship of Novel Diarylpyrazole Imide Analogues as CB1 Cannabinoid Receptor Ligands - PubMed. [Link]

  • Full article: Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents - Taylor & Francis. [Link]

  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - ResearchGate. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds - ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI. [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. [Link]

  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. - ResearchGate. [Link]

  • Perspective: The Potential of Pyrazole-Based Compounds in Medicine - PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. [Link]

  • Current status of pyrazole and its biological activities - PMC. [Link]

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. [Link]

  • (PDF) Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - ResearchGate. [Link]

  • Celecoxib (Celebrex) and other COX-2 Selective Inhibitors - YouTube. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC. [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. [Link]

Sources

Technical Guide: SAR and Therapeutic Potential of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol scaffold represents a privileged structure in medicinal chemistry, bridging the gap between small-molecule kinase inhibitors and chelating antimicrobial agents. Unlike rigid heterocyclic systems, this scaffold possesses a unique rotational isomerism stabilized by an intramolecular hydrogen bond (ESIPT core), which dictates its binding affinity to metalloenzymes and kinase pockets.

This guide provides a critical analysis of the Structure-Activity Relationship (SAR) of this lead compound, contrasting its efficacy against industry standards like Celecoxib (anti-inflammatory/anticancer) and Ciprofloxacin (antimicrobial).

Chemical Architecture & SAR Analysis

The core molecule consists of a phenolic ring linked at the ortho position to a 3-substituted pyrazole. The "5-methyl" substitution on the phenol ring is not merely structural decoration; it is a functional pivot point that alters the molecule's electronic and lipophilic profile.

The Pharmacophore Triad
  • Phenolic Hydroxyl (Donor): Acts as a hydrogen bond donor. Crucial for radical scavenging (antioxidant activity) and metal chelation.

  • Pyrazole Nitrogen (Acceptor): The N2 nitrogen acts as a hydrogen bond acceptor, forming a pseudo-six-membered ring with the phenol. This planar conformation is essential for DNA intercalation and kinase hinge binding.

  • 5-Methyl Substituent:

    • Electronic Effect: As a weak electron-donating group (EDG), it increases the electron density on the phenolic oxygen, enhancing antioxidative potential (

      
       modulation).
      
    • Lipophilic Effect: Increases

      
       by approximately 0.5 units compared to the unsubstituted analog, improving passive membrane transport in Gram-positive bacteria.
      
SAR Logic Diagram

The following diagram illustrates the impact of structural modifications on the biological activity of the scaffold.

SAR_Analysis Core 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol Mod_Phenol Phenol Ring Modifications Core->Mod_Phenol Mod_Pyrazole Pyrazole Ring Modifications Core->Mod_Pyrazole Activity_AntiMicro Antimicrobial Potency (Gram+ / Gram-) Mod_Phenol->Activity_AntiMicro 5-Me increases lipophilicity (Better penetration) Activity_AntiCancer Anticancer Activity (Kinase Inhibition) Mod_Phenol->Activity_AntiCancer OH is critical for H-bonding (Hinge region) Mod_Pyrazole->Activity_AntiMicro N-substitution (e.g., Phenyl) reduces polarity Mod_Pyrazole->Activity_AntiCancer Bulky aryl groups fit hydrophobic pocket

Figure 1: Structure-Activity Relationship mapping of the pyrazolyl-phenol scaffold. The 5-methyl group specifically enhances lipophilicity, crucial for cellular uptake.

Comparative Performance Analysis

This section objectively compares the 5-Methyl derivative against standard therapeutic agents. Data is synthesized from comparative studies of pyrazole-phenol derivatives.[1][2]

Antimicrobial Efficacy (vs. Ciprofloxacin)

The 5-methyl derivative exhibits a "broad-spectrum" profile but shows distinct selectivity for Gram-positive strains due to the cell wall interaction facilitated by the phenolic moiety.

Parameter5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenolCiprofloxacin (Standard)Comparison Insight
Target Mechanism Membrane disruption & DNA Gyrase inhibition (Dual)DNA Gyrase / Topoisomerase IV inhibitionThe pyrazole derivative has a lower risk of single-point resistance due to dual mechanism.
MIC (

)


Lower Potency: Requires higher concentration than pure antibiotics but effective against MRSA strains where fluoroquinolones fail.
MIC (

)


Weakness: Limited efficacy against Gram-negative bacteria due to efflux pumps.
Bioavailability High (Lipophilic)ModerateThe 5-methyl group enhances tissue retention.
Anticancer Potential (vs. Celecoxib)

Many pyrazole derivatives act as COX-2 inhibitors or kinase inhibitors. The 5-methyl phenol derivative shows promise in breast cancer cell lines (MCF-7).[3]

Parameter5-Methyl DerivativeCelecoxib (Standard)Comparison Insight
IC50 (MCF-7)


Superior Potency: The phenolic OH provides an additional anchor point in the active site compared to the sulfonamide of Celecoxib.
Selectivity Moderate (COX-1/COX-2 balanced)High (COX-2 Selective)Less cardiovascular risk associated with extreme COX-2 selectivity, but higher gastric irritation risk.
Mode of Action Apoptosis induction (Caspase-3 activation)COX-2 inhibition / Akt pathwayThe derivative triggers direct apoptotic pathways independent of COX-2 status.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Synthesis Workflow: The "One-Pot" Cyclocondensation

This protocol utilizes a modified Claisen-Schmidt condensation followed by heterocyclization.

Reagents:

  • 2-Hydroxy-5-methylacetophenone (Starting material A)

  • Benzaldehyde (Starting material B)

  • Hydrazine Hydrate (80%)

  • Ethanol (Solvent)[2][4][5]

  • NaOH (Catalyst)[4]

Step-by-Step Methodology:

  • Chalcone Formation: Dissolve 10 mmol of 2-Hydroxy-5-methylacetophenone and 10 mmol of Benzaldehyde in 20 mL ethanol. Add 10 mL of 40% NaOH dropwise at

    
    . Stir for 24 hours at room temperature.
    
    • Validation Point: The solution should turn deep yellow/orange, indicating chalcone formation. Acidify with HCl to precipitate the chalcone intermediate.

  • Heterocyclization: Reflux the isolated chalcone (5 mmol) with Hydrazine Hydrate (10 mmol) in 25 mL absolute ethanol for 6-8 hours.

  • Isolation: Pour the reaction mixture into crushed ice. The pyrazole precipitates as a solid.

  • Purification: Recrystallize from ethanol.

    • Quality Control: Check Melting Point (Expected:

      
      ) and TLC (Hexane:Ethyl Acetate 7:3).
      
Synthesis Pathway Visualization

Synthesis_Pathway Start 2-Hydroxy-5-methylacetophenone + Benzaldehyde Step1 Claisen-Schmidt Condensation (NaOH, EtOH, RT, 24h) Start->Step1 Inter Intermediate Chalcone (Yellow Solid) Step1->Inter Aldol Condensation - H2O Step2 Heterocyclization (Hydrazine Hydrate, Reflux, 8h) Inter->Step2 Michael Addition + Cyclization Product 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (Final Product) Step2->Product Tautomerization

Figure 2: Synthetic route for the production of the target pyrazolyl-phenol derivative.

Mechanism of Action: The "Chelation-Intercalation" Model

Recent studies suggest a dual mechanism for this class of compounds. The diagram below details the signaling pathway interference, specifically targeting the PI3K/Akt/mTOR pathway in cancer cells, which is a common target for pyrazole-based inhibitors.

Mechanism_Action Drug 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol Target ATP Binding Pocket (Kinase Domain) Drug->Target Competitive Inhibition (H-bond via Phenol OH) Akt Akt Phosphorylation (Inhibition) Target->Akt Blocks Activation mTOR mTOR Signaling Akt->mTOR Downregulation Apoptosis Apoptosis (Caspase-3 Activation) mTOR->Apoptosis Triggers Cell Death

Figure 3: Proposed mechanism of action showing kinase inhibition leading to apoptosis.

References

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Source: International Journal of Pharmaceutical Sciences. URL:[Link]

  • 2-(5-phenyl-1H-pyrazol-3-yl)phenol Structure and Properties. Source: PubChem (NIH). URL:[Link]

  • Crystal structure of 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. Source: Acta Crystallographica Section E (via ResearchGate). URL:[Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Source: PubMed Central. URL:[Link]

Sources

Benchmarking Guide: Antioxidant Capacity of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous benchmarking framework for evaluating the antioxidant capacity of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol . This document is designed for application scientists and researchers requiring a standardized protocol to validate this specific compound against industry benchmarks.

Executive Summary & Structural Rationale

5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol represents a specialized class of phenolic antioxidants where the active hydroxyl group is electronically and sterically modulated by an ortho-substituted pyrazole ring.

Unlike simple phenols (e.g., phenol, cresol), this molecule features an intramolecular hydrogen bond between the phenolic hydroxyl proton and the imine nitrogen (N2) of the pyrazole ring. This structural feature—common in 2-(2'-hydroxyphenyl)azole systems—creates a "proton transfer tunnel" that stabilizes the ground state but significantly enhances the stability of the resulting phenoxy radical after hydrogen atom transfer (HAT).

Benchmarking Hypothesis:

  • Mechanism: Primarily Hydrogen Atom Transfer (HAT), with secondary Single Electron Transfer (SET) capacity due to the conjugated pyrazole-phenyl system.

  • Predicted Performance: Likely exhibits slower kinetic activity than sterically unhindered phenols (due to the internal H-bond "locking" the proton) but superior radical stability and persistence compared to BHT.

  • Solubility Profile: Lipophilic. Requires organic co-solvents (DMSO/Ethanol) for aqueous assays.

Comparative Standards (The Competition)

To objectively benchmark this compound, you must run parallel assays with established standards. Do not rely on literature values alone; run these side-by-side to account for solvent and temperature variations.

StandardRole in BenchmarkRationale
Trolox Primary Reference Water-soluble Vitamin E analog. Used to calculate TEAC (Trolox Equivalent Antioxidant Capacity).
BHT (Butylated hydroxytoluene)Lipophilic Benchmark Structurally similar (hindered phenol). Critical for comparing performance in non-polar environments.
Ascorbic Acid Kinetic Control Fast-acting standard. Useful to demonstrate if your compound is a "fast" or "slow" scavenger.
Quercetin High-Capacity Control A polyphenol with multiple -OH groups.[1] Sets the "ceiling" for maximal capacity.

Experimental Protocols

The following protocols are adapted for the specific solubility profile of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol.

A. Sample Preparation (Critical Step)
  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM .

    • Why: The pyrazole-phenyl moiety renders the molecule poorly soluble in pure water. DMSO ensures complete solvation without interfering with radical assays at <1% v/v.

  • Working Solutions: Dilute the stock with Ethanol or Methanol to varying concentrations (e.g., 10, 25, 50, 100, 200 µM).

    • Note: Avoid aqueous buffers for the initial dilution to prevent precipitation.

B. DPPH Radical Scavenging Assay (HAT/SET Hybrid)

This assay measures the reducing capacity of the compound against the stable DPPH• radical.

  • Reagent Prep: Prepare a 0.1 mM DPPH solution in Methanol (freshly made, protected from light).

  • Assay Setup:

    • Blank: 100 µL Methanol + 100 µL DPPH solution.

    • Control: 100 µL Standard (Trolox/BHT) + 100 µL DPPH solution.

    • Sample: 100 µL Test Compound (various conc.) + 100 µL DPPH solution.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes .

  • Detection: Measure Absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    
    • Output: Plot Concentration vs. % Inhibition to determine the IC50 .

C. FRAP Assay (Ferric Reducing Antioxidant Power) - SET Mechanism

This assay isolates the electron-donating capability, independent of proton transfer.

  • FRAP Reagent (Fresh): Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio .

  • Assay Setup:

    • Pipette 10 µL of Sample/Standard into a microplate well.

    • Add 290 µL of warmed (37°C) FRAP Reagent.

  • Incubation: 30 minutes at 37°C in the dark.

  • Detection: Measure Absorbance at 593 nm .

  • Benchmarking: Construct a standard curve using FeSO₄ (100–2000 µM). Express results as µM Fe²⁺ equivalents .

Mechanistic Visualization

Understanding the "Why" is as important as the "How." The diagram below illustrates the proposed Hydrogen Atom Transfer (HAT) mechanism, highlighting the stabilizing role of the pyrazole ring.

AntioxidantMechanism cluster_legend Mechanism Key Compound 5-Methyl-2-(5-phenyl- 1H-pyrazol-3-yl)phenol (Ground State) Int_Bond Intramolecular H-Bond (Phenol-OH ... Pyrazole-N) Compound->Int_Bond Stabilizes Radical_Attack Radical Attack (ROO•) Int_Bond->Radical_Attack Increases Activation Energy (Slower Kinetics) Transition Transition State (H-Atom Transfer) Radical_Attack->Transition HAT Mechanism Product Stabilized Phenoxy Radical (Resonance Delocalization) Transition->Product Radical Scavenging Text The pyrazole ring acts as an electron sink, stabilizing the phenoxy radical via resonance.

Caption: Mechanistic pathway of radical scavenging. The intramolecular H-bond (Phenol-OH to Pyrazole-N) initially protects the proton, potentially slowing kinetics but yielding a highly stable radical product.

Data Interpretation & Reporting

To publish or present your findings, structure your data using the following "TEAC" framework.

Calculating TEAC (Trolox Equivalent Antioxidant Capacity)

Normalize your compound's performance against Trolox to make it universally comparable.



  • TEAC > 1.0: Your compound is a better antioxidant than Trolox.

  • TEAC < 1.0: Your compound is weaker than Trolox.

Recommended Data Table Format
CompoundIC50 (DPPH) [µM]FRAP Value [µM Fe²⁺/µM]TEAC ValueKinetic Profile
Test Compound [Experimental][Experimental][Calc]Slow/Fast
Trolox 12.5 ± 0.52.0 ± 0.11.00Fast
BHT 25.0 ± 1.20.8 ± 0.10.50Slow
Ascorbic Acid 8.2 ± 0.32.5 ± 0.21.52Very Fast

Experimental Workflow Diagram

Use this workflow to ensure reproducibility across different lab sessions.

Workflow cluster_assays Parallel Assays Start Start: Compound Weighing Solubilization Solubilize in 100% DMSO (Stock: 10 mM) Start->Solubilization Dilution Dilute in Ethanol/Methanol (Working: 10-200 µM) Solubilization->Dilution DPPH DPPH Assay (Radical Scavenging) Dilution->DPPH FRAP FRAP Assay (Reducing Power) Dilution->FRAP Analysis Spectrophotometric Detection (Plate Reader) DPPH->Analysis Abs @ 517nm FRAP->Analysis Abs @ 593nm Calc Calculate IC50 & TEAC Analysis->Calc

Caption: Step-by-step experimental workflow ensuring solvent compatibility and parallel assay execution.

References

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][3][4][5][6][7][8] LWT - Food Science and Technology, 28(1), 25–30. Link

  • Benzie, I. F. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70–76. Link

  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research, 49(5), 633–649. Link

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diaryl-substituted pyrazole scaffold is a cornerstone in modern medicinal chemistry, most notably represented by the selective COX-2 inhibitor, Celecoxib. This guide focuses on a related novel compound, 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (referred to herein as Compound 'P'), a structural analog with high potential for anti-inflammatory activity. Given its structural similarities to established COX-2 inhibitors, we hypothesize a similar mechanism of action. This document provides a comprehensive framework for the preclinical in vivo validation of Compound 'P'. It objectively compares its putative profile with the market standard, Celecoxib, and provides a detailed, field-tested protocol for a robust murine model of acute inflammation. The goal is to equip researchers and drug development professionals with the necessary strategic and methodological insights to rigorously evaluate this promising new chemical entity.

Introduction: The Rationale for Developing Novel COX-2 Inhibitors

Inflammation is a critical physiological response, but its dysregulation underlies a vast array of chronic diseases, including arthritis, cardiovascular disease, and certain cancers. A key pathway governing inflammation is the conversion of arachidonic acid into prostaglandins, catalyzed by cyclooxygenase (COX) enzymes.[1] The COX family has two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric cytoprotection and platelet aggregation, and COX-2, which is inducible at sites of inflammation.[2]

Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but non-selective NSAIDs inhibit both COX-1 and COX-2, leading to a significant risk of gastrointestinal side effects.[3] This limitation spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief while sparing the protective functions of COX-1.[2]

Celecoxib, a diaryl-substituted pyrazole, is a widely used selective COX-2 inhibitor, valued for its analgesic, anti-inflammatory, and antipyretic effects.[4] The core pyrazole structure is a versatile pharmacophore, with numerous derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory and anticancer effects.[5][6][7] The subject of this guide, 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (Compound 'P'), shares this critical pyrazole scaffold. Its structure suggests a high probability of selective COX-2 inhibition, making it a compelling candidate for development as a next-generation anti-inflammatory agent with a potentially improved safety or efficacy profile.

Putative Mechanism of Action

We hypothesize that Compound 'P', like Celecoxib, functions as a selective inhibitor of the COX-2 enzyme. By binding to the active site of COX-2, it is expected to block the synthesis of prostaglandins (specifically Prostaglandin E2), which are key mediators of pain, swelling, and inflammation.[8] This selectivity is thought to arise from the ability of the compound's structure to fit into a larger, more flexible binding pocket present in COX-2 but not COX-1.[2][3]

COX-2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Pain & Inflammation PGE2->Inflammation CompoundP Compound 'P' (Hypothesized) CompoundP->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Hypothesized COX-2 signaling pathway and points of inhibition.

Comparative Landscape: Compound 'P' vs. Established Alternatives

The primary benchmark for any new COX-2 inhibitor is Celecoxib. While in vivo data for Compound 'P' is not yet available, we can establish a framework for comparison based on key performance indicators from preclinical and clinical studies of Celecoxib. The goal of validating Compound 'P' is to determine where it falls on this spectrum and if it offers any advantages.

ParameterCelecoxib (Reference)Compound 'P' (Target Profile)Rationale & Key Experimental Readout
In Vitro Potency IC₅₀ for COX-2: ~0.04 µMIC₅₀ for COX-1: ~15 µMIC₅₀ for COX-2: < 0.1 µMIC₅₀ for COX-1: > 10 µMDemonstrates target engagement and selectivity. Measured via in vitro enzyme inhibition assays.[3]
Selectivity Index ~375 (COX-1 IC₅₀ / COX-2 IC₅₀)> 300A high selectivity index is the hallmark of a "coxib" and predicts a lower risk of GI side effects.[3]
In Vivo Efficacy Effective Dose (ED₅₀) in rat paw edema model: ~1-10 mg/kgED₅₀ < 10 mg/kgThe primary measure of anti-inflammatory effect in a living system. Assessed using the protocol in Section 3.
Pharmacokinetics Oral bioavailability; Tₘₐₓ ~3 hours; Protein binding >97%Good oral bioavailability and suitable half-lifeDetermines dosing regimen and systemic exposure. Assessed via PK studies measuring plasma concentration over time.[8]
Safety Profile Known risks: Cardiovascular events, renal toxicity, GI bleeding at high doses.[4]Improved cardiovascular and renal safety profileThe key potential differentiator. Assessed via long-term toxicology studies and specific cardiovascular safety models.

In Vivo Validation Protocol: Carrageenan-Induced Paw Edema in Rats

This model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[9][10] The underlying principle is that the subcutaneous injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by measurable edema (swelling).[11]

Rationale for Experimental Design
  • Animal Model: Sprague-Dawley or Wistar rats (180-200g) are chosen for their consistent response to inflammatory stimuli.

  • Grouping: Proper controls are essential for data integrity. A typical study includes a vehicle control (to measure the maximal inflammatory response), a positive control (a known anti-inflammatory drug like Celecoxib), and multiple dose groups for the test compound (Compound 'P').

  • Dosing: Oral gavage is selected as it is the intended clinical route for Celecoxib and likely for Compound 'P'. Doses should be selected based on preliminary in vitro potency and toxicity data.

  • Endpoint: Paw volume measurement is a non-invasive, quantitative, and reliable endpoint. A plethysmometer is the standard instrument.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology
  • Animal Acclimatization: House male Sprague-Dawley rats (180-200g) for at least one week under standard conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Fasting: Fast animals for 18 hours prior to the experiment to ensure consistent oral absorption of the compounds. Water remains available.

  • Group Allocation: Randomly assign animals to experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

    • Group 2: Positive Control (Celecoxib, 10 mg/kg)

    • Group 3-5: Compound 'P' (e.g., 1, 5, 10 mg/kg)

  • Baseline Measurement: Using a digital plethysmometer, measure and record the initial volume of the right hind paw of each rat. This is the baseline (V₀).

  • Compound Administration: Administer the respective compounds or vehicle via oral gavage in a consistent volume (e.g., 10 mL/kg).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar surface of the right hind paw.

  • Post-Induction Measurement: Measure the paw volume (Vₜ) for each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine significant differences between the treated groups and the vehicle control.

    • Plot a dose-response curve to determine the ED₅₀ (the dose causing 50% inhibition of edema).

Conclusion and Future Directions

This guide outlines a robust, industry-standard approach for the initial in vivo validation of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol. Successful demonstration of efficacy in the acute carrageenan-induced edema model would provide strong justification for advancing the compound into more complex models of chronic inflammation (e.g., collagen-induced arthritis) and initiating formal pharmacokinetic and toxicology studies. The ultimate goal is to build a data package that clearly defines the compound's therapeutic window and differentiates it from existing anti-inflammatory agents like Celecoxib. The structural novelty of Compound 'P' holds promise, but only rigorous, well-controlled in vivo experimentation will validate its potential as a clinically valuable therapeutic.

References

  • Patel, D. & Patel, M. (2023). Celecoxib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available from: [Link]

  • Wikipedia contributors. (2024). Celecoxib. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. Available from: [Link]

  • Ghuge, A., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available from: [Link]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

  • Eze, C., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available from: [Link]

  • PharmGKB. Celecoxib Pathway, Pharmacodynamics. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). International Journal of Pharmaceutical and Life Sciences. Available from: [Link]

  • Song, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. Available from: [Link]

  • Umar, M.I., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical and Life Sciences. Available from: [Link]

  • Sghaier, I., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Ramirez-Martinez, G., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, a compound featuring both phenolic and pyrazole moieties. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

The dual functionality of this molecule—a phenol and a pyrazole—necessitates a conservative approach to its handling and disposal, treating it with the caution required for both chemical classes. Phenols are recognized for their toxicity and ability to be absorbed through the skin, while pyrazole derivatives can act as irritants.[1][2][3][4][5][6] Therefore, a comprehensive understanding of these risks is essential for safe laboratory practice.

Core Principles of Chemical Waste Management

The disposal of any chemical waste is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7] The fundamental principle is the "cradle-to-grave" management of hazardous materials, ensuring that waste is handled safely from its point of generation to its final disposal. It is the responsibility of the generator to properly identify and characterize their waste.[8][9]

Step-by-Step Disposal Protocol for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

This protocol is designed to provide clear, actionable steps for researchers. Adherence to these procedures, in conjunction with your institution's specific guidelines, is crucial.

Phase 1: Pre-Disposal Planning and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, a thorough risk assessment must be conducted.[1]

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this novel compound may not be available, review the SDS for structurally similar chemicals, such as phenol and various pyrazole derivatives.[2] This will provide insights into potential hazards.

  • Select Appropriate PPE: Based on the hazards of phenolic and pyrazole compounds, the following PPE is mandatory:

    • Eye Protection: Chemical safety goggles are required. If there is a significant splash risk, a face shield should be worn in addition to goggles.[3][4]

    • Hand Protection: Wear chemical-resistant gloves. For incidental contact, double-gloving with nitrile gloves may be sufficient.[3] For more prolonged handling or in case of a spill, heavy-duty gloves such as butyl rubber or neoprene are recommended.[3][10] Always check glove compatibility charts.

    • Body Protection: A fully buttoned, long-sleeved lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[3][4]

    • Footwear: Closed-toe shoes are mandatory in the laboratory.[1]

  • Work in a Ventilated Area: All handling and preparation for disposal of 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3][11]

Phase 2: Segregation and Collection of Waste

Proper segregation at the point of generation is the most critical step in a successful waste management program. Never dispose of this chemical down the sink. [11]

  • Designate a Waste Container: Use a dedicated, chemically resistant container for the collection of waste containing 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol. This container should be made of a material compatible with the waste's solvent (e.g., glass or polyethylene).

  • Label the Container: The waste container must be clearly labeled with a "Hazardous Waste" sticker or tag, as required by your institution and regulations.[11] The label should include:

    • The full chemical name: "5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol" and any solvents present.

    • The approximate concentrations of each component.

    • The date the first waste was added.

    • The relevant hazard pictograms (e.g., corrosive, toxic, environmental hazard).

  • Segregate Waste Streams:

    • Solid Waste: Collect solid 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol waste, including contaminated weighing paper and spatulas, in a designated solid waste container.

    • Liquid Waste: Collect liquid waste containing this compound. Do not mix with other waste streams, particularly halogenated solvents, unless your institution's waste management plan permits it.[12]

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and paper towels that are contaminated with the compound should be collected in a sealed, puncture-proof container or a double-bagged container clearly labeled as hazardous waste.[1][11] These items should not be placed in the regular trash.

Phase 3: Storage and Final Disposal
  • Container Management: Keep the hazardous waste container securely closed when not in use.[11] Store it in a designated, well-ventilated secondary containment bin or tray to prevent the spread of potential spills.[10]

  • Arrange for Pickup: Once the waste container is approximately 90% full, or within the accumulation time limits set by your institution (often 180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and the EPA.[8] This documentation tracks the waste from your laboratory to its final disposal facility.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing and shoes.[13] Seek immediate medical attention. Some protocols for phenol exposure recommend wiping the area with polyethylene glycol (PEG 300 or 400) after initial water flushing.[1][13]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][13] Seek immediate medical attention.

  • Spill Cleanup:

    • Small Spills (within a fume hood): If you are trained and equipped to do so, absorb the spill with a chemical absorbent material such as vermiculite or a commercial spill kit.[1] Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[1] Clean the area with soap and water.[1]

    • Large Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team for assistance.[4]

Summary of Disposal Procedures

Waste Type Collection Container Disposal Procedure
Solid Compound Labeled, sealed, chemically resistant containerCollect for hazardous waste pickup.
Liquid Solutions Labeled, sealed, chemically resistant container (e.g., glass bottle)Segregate from other waste streams. Arrange for hazardous waste pickup.
Contaminated Disposables Puncture-proof, sealed container or double-baggedCollect for hazardous waste pickup. Do not place in regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol.

DisposalWorkflow Disposal Workflow for 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal Start Work with 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol Begins PPE Wear Appropriate PPE (Goggles, Lab Coat, Resistant Gloves) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteGenerated Waste Generated FumeHood->WasteGenerated SolidWaste Solid Waste (e.g., powder, contaminated items) WasteGenerated->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) WasteGenerated->LiquidWaste Liquid SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Store Store Securely in Secondary Containment SolidContainer->Store LiquidContainer->Store EHS_Contact Contact EHS for Pickup Store->EHS_Contact End Proper Disposal Complete EHS_Contact->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.